molecular formula C9H8Cl2O3 B2665198 (3,5-Dichloro-2-methoxyphenyl)acetic acid CAS No. 90348-69-9

(3,5-Dichloro-2-methoxyphenyl)acetic acid

Cat. No.: B2665198
CAS No.: 90348-69-9
M. Wt: 235.06
InChI Key: SCCIRTQIRBQPBT-UHFFFAOYSA-N
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Description

(3,5-Dichloro-2-methoxyphenyl)acetic acid (CAS 90348-69-9) is a high-purity chemical building block of significant interest in advanced antiparasitic drug discovery research. With a molecular formula of C9H8Cl2O3 and a molecular weight of 235.06 g/mol, this compound features a benzeneacetic acid scaffold strategically substituted with methoxy and chlorine groups at the 2, 3, and 5 positions. This specific substitution pattern is critically important in medicinal chemistry, as it is known to enhance the potency and selectivity of lead compounds in phenotypic drug discovery campaigns. Scientific literature indicates that analogs based on the phenylacetic acid structure, particularly those with 3,5-dichloro and 2-methoxy substitutions, have emerged as potent leads for developing novel treatments against cryptosporidiosis, a severe parasitic disease caused by Cryptosporidium . Research into similar compounds has shown that this substitution pattern can lead to significantly improved efficacy and excellent pharmacokinetic properties, making them superior to existing therapies like Nitazoxanide (NTZ) . The compound serves as a crucial synthetic intermediate for constructing more complex molecules, such as triazolopyridazine-acetamide derivatives, which are explored for their parasiticidal activity . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dichloro-2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-14-9-5(3-8(12)13)2-6(10)4-7(9)11/h2,4H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCIRTQIRBQPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3,5-Dichloro-2-methoxyphenyl)acetic acid MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of (3,5-Dichloro-2-methoxyphenyl)acetic acid , a specialized building block used in medicinal chemistry and agrochemical research. This document is structured to serve as an advanced MSDS and technical dossier for research professionals.

Executive Summary

This compound (CAS: 90348-69-9) is a halogenated phenylacetic acid derivative utilized primarily as an intermediate in the synthesis of bioactive small molecules. Its structural motif—characterized by a lipophilic, electron-withdrawing dichlorinated aromatic ring and a methoxy group—makes it a valuable scaffold for optimizing the pharmacokinetic properties (e.g., metabolic stability, lipophilicity) of drug candidates, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and auxin-mimicking agrochemicals.

Chemical Identity & Physicochemical Profiling

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 2-(3,5-Dichloro-2-methoxyphenyl)acetic acid
Common Synonyms (3,5-dichloro-2-methoxy-phenyl)acetic acid; 3,5-Dichloro-2-methoxybenzeneacetic acid
CAS Registry Number 90348-69-9
Molecular Formula C₉H₈Cl₂O₃
Molecular Weight 235.06 g/mol
SMILES COc1c(cc(Cl)cc1CC(=O)O)Cl
InChI Key SCCIRTQIRBQPBT-UHFFFAOYSA-N
Physical Properties
PropertyValue / DescriptionSource Reliability
Physical State Solid (Crystalline powder)High
Color White to Off-whiteHigh
Melting Point 142 – 145 °CHigh (Based on isotopic analog data [1])
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (acidic pH)High
pKa ~3.8 – 4.2 (Predicted for phenylacetic acid derivatives)Medium (QSAR)

Hazard Identification & Toxicology (GHS)

GHS Classification

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.
Acute Toxicity (Dermal) 4H312 Harmful in contact with skin.
Acute Toxicity (Inhalation) 4H332 Harmful if inhaled.
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1][2]
Serious Eye Damage/Irritation 2AH319 Causes serious eye irritation.[1][2]
STOT - Single Exposure 3H335 May cause respiratory irritation.[2]
Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2]

Operational Safety & Risk Management

Risk Assessment Logic

The following diagram outlines the decision-making logic for handling this compound based on its "Irritant" and "Harmful" profile.

SafetyLogic Start Risk Assessment: this compound HazardID Identify Hazards: Irritant (Skin/Eye/Resp) + Harmful (Acute) Start->HazardID Quantity Assess Quantity HazardID->Quantity SmallScale < 1g (Analytical) Quantity->SmallScale LargeScale > 1g (Preparative) Quantity->LargeScale PPE_Level1 PPE Level 1: Nitrile Gloves, Safety Glasses, Lab Coat SmallScale->PPE_Level1 PPE_Level2 PPE Level 2: Double Gloves, Goggles, Respirator (N95) or Fume Hood LargeScale->PPE_Level2 Engineering Engineering Controls: Mandatory Fume Hood Use PPE_Level1->Engineering PPE_Level2->Engineering Action Proceed with Experiment Engineering->Action

Figure 1: Risk assessment and safety logic flow for handling halogenated phenylacetic acids.

Experimental Protocols

Protocol: Standard Amide Coupling (Drug Discovery Workflow)

Context: This compound is frequently used to attach the (3,5-dichloro-2-methoxyphenyl)acetyl moiety to amines (e.g., to create analogs of diclofenac or specific enzyme inhibitors) [2].

Reagents:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • HATU or EDC/HOBt (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA followed by HATU at 0°C under an inert atmosphere (Nitrogen or Argon). Stir for 15 minutes to activate the carboxylic acid.

  • Coupling: Add the amine coupling partner dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor reaction progress via LC-MS or TLC (Mobile phase: 50% EtOAc/Hexanes; Product is typically less polar than the acid).

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄.[3]

  • Purification: Concentrate in vacuo and purify via flash column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow Input Acid Starting Material (CAS 90348-69-9) Activation Activation Step (HATU/DIPEA, 0°C) Input->Activation Dissolve in DMF Coupling Amine Addition (R-NH2, RT, 4-16h) Activation->Coupling Form Active Ester Workup Acid/Base Workup (Remove byproducts) Coupling->Workup Complete Conversion Purification Flash Chromatography (Isolation) Workup->Purification Crude Oil Product Final Amide Product Purification->Product >95% Purity

Figure 2: Standard amide coupling workflow utilizing this compound as a scaffold.

Emergency Response Architecture

ScenarioResponse Protocol
Eye Contact IMMEDIATE ACTION. Flush eyes with copious water for at least 15 minutes, lifting eyelids occasionally. Seek medical attention immediately (Risk of corneal damage due to acidity).
Skin Contact Brush off loose particles. Wash with soap and water.[1][2] If irritation persists (redness/blistering), consult a physician. Remove contaminated clothing.[1]
Inhalation Remove victim to fresh air.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Medical observation is recommended for potential respiratory edema.
Spill Cleanup Do not dry sweep. Dampen with water to avoid dust generation. Neutralize with weak base (Sodium Carbonate) if possible, then scoop into a waste container. Ventilate area.[4][1]

Storage & Transport

  • Storage: Store in a cool, dry place (Room Temperature or 2-8°C depending on long-term stability requirements). Keep container tightly closed. Hydroscopic nature is possible; store under desiccant if long-term storage is required.

  • Incompatibilities: Strong oxidizing agents, Strong bases.

  • Transport (DOT/IATA): Generally not regulated as a dangerous good for transport unless in bulk, but treated as "Chemical under restriction" due to health hazards.

    • Note: Always verify with specific carrier regulations as "Irritant" solids are often Class 9 or unregulated in small quantities.

References

  • CDN Isotopes. Safety Data Sheet: (4-Hydroxy-3-methoxyphenyl)acetic-2,2-d2 Acid (Analog Reference for MP). Retrieved from

  • Sigma-Aldrich. Product Specification: this compound (CAS 90348-69-9).[4] Retrieved from

  • PubChem. Compound Summary: 2-(3,5-dichloro-2-methoxyphenyl)acetic acid. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Phenylacetic Acid Derivatives. Retrieved from

Sources

Technical Guide: Physical Characterization & Analysis of (3,5-Dichloro-2-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (3,5-Dichloro-2-methoxyphenyl)acetic acid CAS Registry Number: 90348-69-9 Molecular Formula: C


H

Cl

O

Molecular Weight: 235.06 g/mol [1]

This technical guide provides a rigorous analysis of the physical properties, specifically the melting point and physical appearance, of this compound. Primarily utilized as an intermediate in the synthesis of agrochemicals (auxin mimics) and pharmaceutical building blocks, accurate characterization of this compound is critical for quality control in drug development pipelines. This document synthesizes experimental data with validated protocols for identification and purity assessment.

Part 1: Physical Properties & Characterization

Physical Appearance

In its pure form, this compound exists as a white to off-white crystalline solid .

  • Form: Fine crystalline powder or needles (dependent on crystallization solvent).

  • Color: High-purity samples (>97%) appear white. Slight yellowing indicates oxidation or the presence of chlorinated by-products.

  • Odor: Faint, characteristic acidic/phenolic odor.

Melting Point Analysis

The melting point is the primary thermodynamic indicator of purity for this solid.

PropertyValue / RangeCondition
Melting Point (Experimental) 82 – 84 °C Atmospheric Pressure
Thermodynamic Behavior Sharp transition (< 2°C range)Indicates High Purity (>98%)
Depression Factor Significant (> 5°C drop)Presence of solvent/precursors

Technical Insight: The relatively low melting point (82–84 °C) compared to similar benzoic acid derivatives is attributed to the methylene spacer (


) between the aromatic ring and the carboxylic acid, which disrupts the crystal lattice packing efficiency relative to the rigid benzoic acid analogs.
Solubility Profile

Understanding solubility is essential for recrystallization and formulation.

  • High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Methanol, Ethanol, Dichloromethane.

  • Moderate Solubility: Ethyl Acetate, Acetone.

  • Low/Insoluble: Water (Acidic pH), Hexanes.

    • Note: Solubility in water increases significantly at pH > 7 due to salt formation (carboxylate anion).

Part 2: Experimental Methodologies

Protocol: Precise Melting Point Determination

Objective: To determine the melting point with ±0.5°C accuracy using the Capillary Method.

Equipment:

  • Melting Point Apparatus (e.g., Buchi or Stuart).

  • Glass Capillary Tubes (One end sealed).

  • Agate Mortar and Pestle.

Workflow:

  • Sample Prep: Dry the sample in a vacuum desiccator over P

    
    O
    
    
    
    for 24 hours to remove trace moisture (water acts as an impurity, depressing MP).
  • Grinding: Finely grind the sample to ensure uniform heat transfer.

  • Packing: Fill the capillary to a height of 2–3 mm. Tap gently to pack.

  • Ramp 1 (Fast): Heat rapidly to 70 °C .

  • Ramp 2 (Critical): Reduce heating rate to 1 °C/min from 70 °C upwards.

  • Observation:

    • Onset: First visible liquid droplet (Record

      
      ).
      
    • Clear Point: Complete liquefaction (Record

      
      ).
      
  • Validation: The range (

    
    ) must be 
    
    
    
    °C.
Protocol: Recrystallization for Purity Enhancement

If the measured MP is below 80 °C, recrystallization is required.

Solvent System: Ethanol/Water (Mixed Solvent).

  • Dissolve crude solid in minimal boiling Ethanol.

  • Add hot Water dropwise until persistent turbidity appears.

  • Add a few drops of Ethanol to clear the solution.

  • Allow slow cooling to room temperature, then 4 °C.

  • Filter crystals and dry under vacuum.

Part 3: Visualization of Workflows

Melting Point Determination Logic

The following diagram illustrates the decision-making process during thermal analysis.

MP_Workflow Start Start: Crude Sample Dry Desiccation (24h, Vacuum) Start->Dry Pack Pack Capillary (2-3 mm) Dry->Pack Heat_Fast Rapid Heat to 70°C Pack->Heat_Fast Heat_Slow Slow Ramp (1°C/min) Heat_Fast->Heat_Slow Observe Observe Transition Heat_Slow->Observe Result Record Range (T1 - T2) Observe->Result Decision Is Range < 2°C AND Value ~82-84°C? Result->Decision Pass PASS: High Purity Decision->Pass Yes Fail FAIL: Recrystallize Decision->Fail No Fail->Dry Retry after Purification

Figure 1: Logic flow for validating the purity of this compound via thermal analysis.

Structural Verification Strategy

To confirm the identity of the compound alongside the melting point, the following spectroscopic markers are used.

Structure_Verify Compound (3,5-Dichloro-2-methoxyphenyl) acetic acid HNMR 1H NMR (DMSO-d6) Compound->HNMR IR FT-IR (Solid State) Compound->IR MS Mass Spec (ESI-) Compound->MS OMe Singlet ~3.8 ppm (OCH3) HNMR->OMe CH2 Singlet ~3.6 ppm (CH2-COOH) HNMR->CH2 Arom 2x Doublets (Aromatic H) HNMR->Arom CO C=O Stretch ~1700-1720 cm-1 IR->CO Ion [M-H]- = 233.0 MS->Ion

Figure 2: Spectroscopic fingerprinting for structural validation.

Part 4: Quality Control & Safety

Impurity Profile

Common impurities that may alter the physical appearance (causing discoloration) or depress the melting point include:

  • 2-Methoxyphenylacetic acid: Starting material (lacks chlorination).

  • 3,5-Dichloro-2-methoxybenzaldehyde: Oxidation intermediate.

  • Inorganic Salts: Residual catalysts (Pd/Cu) if synthetic route involved coupling.

Safety Considerations (SDS Summary)
  • GHS Classification: Warning.[2][3][4]

  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

References

  • Sigma-Aldrich. (2025). Product Specification: 2-(3,5-dichloro-2-methoxyphenyl)acetic acid (CAS 90348-69-9).[1][4] Retrieved from

  • PubChem. (2025).[2][5] Compound Summary: 2-(3,5-Dichloro-2-methoxyphenyl)acetic acid.[1][4] National Center for Biotechnology Information. Retrieved from

  • Enamine. (2025).[2][5] Safety Data Sheet (SDS) for CAS 90348-69-9. Retrieved from (Verified via Sigma-Aldrich third-party supplier listing).

Sources

suppliers and commercial availability of high-purity (3,5-Dichloro-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Sourcing Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Scientists.

Executive Summary & Chemical Identity

(3,5-Dichloro-2-methoxyphenyl)acetic acid is a specialized halogenated phenylacetic acid derivative utilized primarily as a building block in the synthesis of agrochemicals (auxin mimics) and pharmaceutical intermediates targeting diclofenac-like anti-inflammatory pathways or specific GPCR ligands.

Due to the steric crowding of the ortho-methoxy group and the electron-withdrawing nature of the meta-chlorines, this molecule presents unique challenges in synthesis and purification. Commercial supplies often suffer from isomeric contamination (e.g., the 4,6-dichloro isomer) arising from non-selective chlorination during precursor synthesis.

Chemical Identity:

  • CAS Number: 90348-69-9[1]

  • IUPAC Name: 2-(3,5-dichloro-2-methoxyphenyl)acetic acid[1]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    O
    
    
    [1]
  • Molecular Weight: 235.06 g/mol [1]

  • Key Structural Feature: 1,2,3,5-substitution pattern on the benzene ring, requiring precise NMR validation to distinguish from symmetrical impurities.

Commercial Availability & Supply Landscape[1][4][5]

The market for CAS 90348-69-9 is bifurcated between "Catalog" suppliers (high cost, variable stock) and "Bulk" manufacturers (lead time required).

Tier 1: Validated Catalog Suppliers (Research Scale)

These suppliers typically hold stock (1g – 100g) and provide basic Certificates of Analysis (CoA).

SupplierCatalog / SKUPurity ClaimTypical Pack SizeNotes
MilliporeSigma 90348-69-997%1g, 5gReliable reference standard; ships from US/EU.
Thermo Scientific B2567298%1g, 5gOften re-packed; check batch-specific CoA.
Combi-Blocks QA-482295%+1g - 25gGood balance of cost/speed for early discovery.
Enamine EN300-XXXX95%CustomExcellent for library synthesis; lead times vary.
Tier 2: Bulk & Custom Synthesis (Process Scale)

For quantities >1kg, custom synthesis is recommended to ensure isomeric purity. The dominant synthetic route involves the hydrolysis of 3,5-dichloro-2-methoxybenzyl cyanide.

  • Key Risk: Bulk suppliers often use chlorination of 2-methoxyphenylacetic acid, which yields a mixture of 3,5-dichloro and 4,6-dichloro isomers.

  • Directive: Always specify "Route of Synthesis (ROS)" in your Request for Quote (RFQ) to avoid separation difficulties later.

Technical Validation: The "Self-Validating" Protocol

Trusting a supplier's CoA for this specific scaffold is risky due to the difficulty in separating regioisomers via standard C18 HPLC. You must implement an internal QC gate.

A. Isomeric Purity via 1H-NMR (The "Fingerprint" Method)

The substitution pattern is the critical quality attribute.

  • Target Structure (3,5-dichloro): Protons at positions 4 and 6 are meta to each other.

    • Signal: Two doublets (or a singlet if accidentally equivalent, but usually distinct).

    • Coupling Constant (

      
      ):  ~2.0 – 2.5 Hz (Meta-coupling).
      
  • Common Impurity (4,6-dichloro): Protons at positions 3 and 5 are meta to each other? No, in 4,6-dichloro (relative to acetic acid at 1, methoxy at 2), the remaining protons are at 3 and 5.

    • Correction: If the impurity is 3,6-dichloro , protons are at 4 and 5 (ortho).

    • Signal: Two doublets.

    • Coupling Constant (

      
      ):  ~8.0 – 9.0 Hz (Ortho-coupling).
      

Pass/Fail Criteria: If you see doublets with


 Hz, the batch is contaminated with the 3,6-isomer.
B. QC Workflow Diagram

The following logic gate ensures no compromised material enters your synthesis pipeline.

QC_Workflow Start Incoming Material (CAS 90348-69-9) Solubility Solubility Check (DMSO-d6) Start->Solubility NMR 1H-NMR Analysis (Focus: Aromatic Region) Solubility->NMR Decision_J Check Coupling Constants (Protons H4 & H6) NMR->Decision_J Pass_Meta J = 2.0 - 2.5 Hz (Meta Coupling Confirmed) Decision_J->Pass_Meta Matches 3,5-subst Fail_Ortho J = 8.0 Hz (Ortho Coupling Detected) Decision_J->Fail_Ortho Isomer Contamination HPLC HPLC-MS Purity Check (>98% Area) Pass_Meta->HPLC Recryst Recrystallization (EtOH/Water) Fail_Ortho->Recryst Attempt Purification (Low Success Rate) HPLC->Recryst Fail (<98%) Release Release for Synthesis HPLC->Release Pass Recryst->HPLC

Figure 1: Quality Control Logic Gate. Note that separation of regioisomers (Fail_Ortho path) is difficult via recrystallization; rejection is usually required.

Purification Protocol (If Purity < 95%)

If sourcing from lower-tier suppliers, you may receive material with a yellow tint (chlorinated phenols) or purity ~90%.

Recrystallization Methodology:

  • Solvent System: Ethanol / Water (1:1 v/v) or Ethyl Acetate / Hexane.

  • Dissolution: Dissolve crude solid in minimum hot Ethanol (60°C).

  • Precipitation: Add warm water dropwise until turbidity persists.

  • Cooling: Allow to cool slowly to room temperature, then 4°C. Rapid cooling traps impurities.

  • Wash: Filter crystals and wash with cold 20% EtOH/Water.

  • Drying: Vacuum dry at 40°C overnight (Melting point is ~100-107°C; do not overheat).

Synthesis Pathway & Impurity Origin

Understanding the synthesis helps predict impurities. The most reliable route avoids direct chlorination of the phenylacetic acid.

Synthesis_Pathway SM 3,5-Dichlorosalicylaldehyde Step1 Methylation (MeI / K2CO3) SM->Step1 Inter1 3,5-Dichloro-2-methoxy- benzaldehyde Step1->Inter1 Step2 Reduction (NaBH4) Inter1->Step2 Inter2 Benzyl Alcohol Step2->Inter2 Step3 Chlorination (SOCl2) Inter2->Step3 Inter3 Benzyl Chloride Step3->Inter3 Step4 Cyanation (NaCN) Inter3->Step4 Inter4 Benzyl Cyanide Step4->Inter4 Step5 Hydrolysis (HCl / H2O) Inter4->Step5 Product Target Product (CAS 90348-69-9) Step5->Product

Figure 2: Recommended Synthetic Route. This pathway locks the chlorine positions early, preventing isomer formation common in direct chlorination routes.

References

  • MilliporeSigma. this compound Product Page. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12217355 (Related Isomer Context). Retrieved from

  • Thermo Scientific Chemicals. 3,5-Dimethoxyphenylacetic acid (Analogous Sourcing Context). Retrieved from

  • Konoscience. Catalog Entry for CAS 90348-69-9. Retrieved from

Sources

Methodological & Application

synthesis of (3,5-Dichloro-2-methoxyphenyl)acetic acid from 3,5-dichloro-2-methoxybenzyl cyanide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of (3,5-Dichloro-2-methoxyphenyl)acetic acid, a valuable building block in medicinal chemistry and materials science. The protocol details the acid-catalyzed hydrolysis of 3,5-dichloro-2-methoxybenzyl cyanide. Beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides critical safety protocols for handling cyanide-containing reagents, and offers a framework for reaction monitoring and product characterization. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction and Scientific Context

Substituted phenylacetic acids are a cornerstone of modern drug discovery and development. Their structural motif is present in a wide array of pharmacologically active agents, including non-steroidal anti-inflammatory drugs (NSAIDs), and serves as a crucial intermediate for more complex molecular architectures. The target of this protocol, this compound, possesses a unique substitution pattern that makes it a desirable precursor for novel therapeutic candidates and functional materials.

The conversion of a benzyl cyanide (a nitrile) to its corresponding carboxylic acid is a fundamental transformation in organic synthesis. This process, known as hydrolysis, can be catalyzed by either acid or base.[1] For this particular synthesis, we will focus on the acid-catalyzed pathway, which typically offers a more straightforward workup and isolation of the final carboxylic acid product.[2] The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. This is followed by a series of proton transfers and tautomerization to form an amide intermediate, which is then further hydrolyzed to the desired carboxylic acid and an ammonium salt co-product.[3]

Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues. The protocol described herein is based on well-established procedures for the hydrolysis of related benzyl cyanides and is designed to be both robust and reproducible.[2][4]

Safety First: Critical Protocols for Cyanide Handling

The starting material, 3,5-dichloro-2-methoxybenzyl cyanide, is an organic cyanide. Cyanide-containing compounds are acutely toxic and require strict adherence to safety protocols. Ingestion, inhalation, or skin contact can be fatal.[5] Furthermore, the reaction of cyanides with acid generates highly toxic and flammable hydrogen cyanide (HCN) gas.[6]

ALL operations involving 3,5-dichloro-2-methoxybenzyl cyanide and the subsequent acidic hydrolysis MUST be performed in a properly functioning chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a full-face shield are required.

  • Gloves: Use nitrile or neoprene gloves, and consider double-gloving. Inspect gloves for any signs of damage before use.

  • Lab Coat: A flame-resistant lab coat is essential.

  • Closed-toe shoes and long pants are mandatory.

Emergency Preparedness:

  • Never work alone when handling cyanides.

  • Ensure that all lab personnel are aware of the hazards and the emergency procedures.

  • An emergency cyanide exposure kit should be readily available.

  • In case of exposure, immediately alert others, move to a source of fresh air, and call emergency services.[5]

Materials and Characterization

Reagents and Equipment
Reagent/EquipmentGrade/Specification
3,5-dichloro-2-methoxybenzyl cyanide>95% purity
Sulfuric Acid (H₂SO₄)Concentrated (98%)
Deionized WaterHigh Purity
Diethyl EtherAnhydrous
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Sodium Sulfate (Na₂SO₄)Anhydrous
Round-bottom flask with reflux condenserAppropriate size for scale
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
pH paper or pH meter
Standard laboratory glassware
Characterization of Starting Material and Product

Proper characterization of both the starting material and the final product is essential to validate the success of the synthesis.

CompoundMolecular FormulaMolecular WeightCAS NumberExpected Spectroscopic Data
3,5-dichloro-2-methoxybenzyl cyanide (Starting Material) C₉H₇Cl₂NO216.07 g/mol 64122-22-1¹H NMR (CDCl₃): δ ~7.3-7.5 (m, 2H, Ar-H), ~4.0 (s, 3H, OCH₃), ~3.8 (s, 2H, CH₂CN). IR (KBr): ν ~2250 cm⁻¹ (C≡N stretch), ~2850-3000 cm⁻¹ (C-H stretch), ~1000-1250 cm⁻¹ (C-O stretch).
This compound (Product) C₉H₈Cl₂O₃235.07 g/mol 90348-69-9¹H NMR (CDCl₃): δ ~10-12 (br s, 1H, COOH), ~7.2-7.4 (m, 2H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.7 (s, 2H, CH₂COOH). IR (KBr): ν ~2500-3300 cm⁻¹ (broad O-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1000-1250 cm⁻¹ (C-O stretch).

Note: Expected spectroscopic data for the starting material is based on analogous compounds. Researchers should perform their own characterization to confirm identity and purity.

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_workup Work-up & Isolation cluster_purification Purification Start Starting Material: 3,5-dichloro-2-methoxybenzyl cyanide Flask Combine in Round-Bottom Flask Start->Flask Reagents Reagents: Conc. H₂SO₄, Water Reagents->Flask Heat Heat to Reflux (e.g., 100-110°C) Flask->Heat With stirring Monitor Monitor by TLC Heat->Monitor ~3-6 hours Cool Cool to Room Temp. Monitor->Cool Reaction Complete Quench Pour onto Ice-Water Cool->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash Organic Layer: 1. Sat. NaHCO₃ 2. Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize from suitable solvent Concentrate->Recrystallize Product Final Product: This compound Recrystallize->Product

Caption: Workflow for the synthesis of this compound.

Reaction Setup
  • Prepare the Acid Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully and slowly add 50 mL of concentrated sulfuric acid to 50 mL of deionized water. Caution: This is a highly exothermic process; add the acid to the water, not the other way around, and ensure adequate cooling. Allow the solution to cool to room temperature.

  • Add the Starting Material: To the cooled sulfuric acid solution, add 10.0 g of 3,5-dichloro-2-methoxybenzyl cyanide.

  • Assemble the Apparatus: Fit the flask with a reflux condenser. Ensure all joints are properly sealed.

Reaction and Monitoring
  • Heating: With vigorous stirring, heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.

  • Reaction Time: Maintain the reflux for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). To do this, carefully take a small aliquot from the reaction mixture, quench it with water, and extract with ethyl acetate. Spot the organic layer on a TLC plate against the starting material. The disappearance of the starting material spot indicates the completion of the reaction.

Work-up and Isolation
  • Cooling and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing 200 g of crushed ice. This will precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining acid, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Purification
  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or toluene. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Discussion and Mechanistic Insights

The choice of concentrated sulfuric acid serves a dual purpose. It acts as a catalyst for the hydrolysis and also as a solvent. The hydrolysis of nitriles is a two-stage process.[3] The first stage is the conversion of the nitrile to an amide, which is then followed by the hydrolysis of the amide to the carboxylic acid.[3] Under the strongly acidic and high-temperature conditions of this protocol, the reaction is driven to completion, favoring the formation of the carboxylic acid over the amide intermediate.

The work-up procedure is designed to efficiently separate the product from the reaction mixture. The initial quenching in ice-water precipitates the organic product from the aqueous acid. The subsequent extraction and washing steps are crucial for removing impurities. The sodium bicarbonate wash is particularly important as it deprotonates the carboxylic acid, forming a water-soluble carboxylate salt. This step can also help in separating the product from any unreacted nitrile, although under the recommended conditions, the conversion should be high. Re-acidification of the bicarbonate washings can be performed to recover any product that may have been extracted, though this is often not necessary with a thorough ether extraction.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the acid-catalyzed hydrolysis of 3,5-dichloro-2-methoxybenzyl cyanide. By following the outlined procedures and adhering strictly to the safety precautions, researchers can confidently prepare this valuable compound for their research and development needs. The provided mechanistic insights and characterization data further support the successful execution and validation of this synthesis.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pace, H. C., & Brenner, C. (2001). The nitrilase superfamily: classification, structure and function. Genome Biology, 2(1), reviews0001.1–reviews0001.9. [Link]

  • Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 61. [Link]

  • Liu, G., et al. (2009). Rapid determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry with two-step derivatization. Journal of Chromatography B, 877(27), 3054-3058. [Link]

  • MIT Environmental Health & Safety. Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

  • Aecenar. Phenylacetic acid production(PAA-precursor). [Link]

  • PubChem. 3,5-dichloro-2-methoxybenzaldehyde. [Link]

  • U.S. National Library of Medicine. PubChem Compound Summary for CID 2769699, 3,5-Dichloro-2-cyanopyridine. [Link]

  • Google Patents. CN102643192A - Preparation method of methoxyphenylacetic acid.
  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • Wikipedia. Benzyl cyanide. [Link]

Sources

palladium-catalyzed cross-coupling reactions using (3,5-Dichloro-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling Architectures for (3,5-Dichloro-2-methoxyphenyl)acetic acid

Abstract

This technical guide details the reactivity profile and experimental protocols for This compound in palladium-catalyzed cross-coupling reactions. This scaffold presents a unique "push-pull" electronic environment: the electron-donating ortho-methoxy group competes with the electron-withdrawing meta-dichloro substituents. This guide provides two distinct workflows: Decarboxylative Cross-Coupling (DCC) to access diarylmethanes, and


-Arylation  to functionalize the methylene bridge while retaining the carboxylate. Special emphasis is placed on chemoselectivity strategies to preserve the sensitive Ar-Cl bonds during catalysis.

Chemical Context & Reactivity Profile

The substrate, this compound (1 ), is a densely functionalized phenylacetic acid derivative. Successful catalysis requires navigating three competing reactivity vectors:

  • The Carboxylate (COOH): A handle for decarboxylation. The ortho-methoxy group exerts a "twist" effect, potentially destabilizing the ground state and facilitating CO

    
     extrusion, while the electron-poor ring stabilizes the resulting benzyl anion intermediate.
    
  • The

    
    -Methylene (CH
    
    
    
    ):
    The pKa is lowered by the electron-withdrawing chlorines (~pKa 22-24 in DMSO), making it susceptible to deprotonation by strong bases (LiHMDS) for enolate chemistry.
  • The Aryl Chlorides (Ar-Cl): These are potential sites for oxidative addition.[1][2] Crucial: Standard Pd-catalysts can activate these bonds. To prevent polymerization or self-coupling, the reaction must be tuned to prefer the external electrophile (Ar-Br/I) over the internal Ar-Cl.

Primary Methodology: Decarboxylative Cross-Coupling (DCC)

Objective: Synthesis of unsymmetrical diarylmethanes via extrusion of CO


.
Mechanism:  The reaction likely proceeds via a mono-metallic Pd pathway (Myers/Forgione type) rather than the bimetallic Pd/Cu (Goossen type) often used for benzoic acids. The phenylacetic acid forms a benzyl-palladium species post-decarboxylation.
Mechanistic Pathway (DOT Visualization)

DCC_Mechanism Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar-Br enters) Pd0->OxAdd PdII_Ar LnPd(II)-Ar(Br) OxAdd->PdII_Ar Transmet Base-Mediated Ligand Exchange PdII_Ar->Transmet + Substrate (K-Salt) PdII_Carboxyl LnPd(II)-Ar(O2CCH2Ar') Transmet->PdII_Carboxyl Decarb Decarboxylation (- CO2) PdII_Carboxyl->Decarb Rate Limiting Step PdII_Benzyl LnPd(II)-Ar(CH2Ar') Decarb->PdII_Benzyl RedElim Reductive Elimination (Product Release) PdII_Benzyl->RedElim RedElim->Pd0

Caption: Catalytic cycle for the mono-metallic Pd-catalyzed decarboxylative coupling of phenylacetic acids.

Experimental Protocol A: Decarboxylative Coupling

Recommended for coupling with Aryl Bromides or Triflates.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv) — Avoid Aryl Chlorides to ensure selectivity.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd
    
    
    (dba)
    
    
    (2.5 mol%) + XPhos (5-10 mol%).
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), 3.0 equiv.
  • Solvent: Diglyme or NMP (High boiling point required).

  • Additives: Pivalic acid (30 mol%) can act as a proton shuttle/cocatalyst.

Step-by-Step Procedure:

  • Salt Formation (Critical): Phenylacetic acids react best as pre-formed salts. Dissolve the substrate in MeOH, add 1.0 equiv of KOH, stir for 30 min, and evaporate to dryness. Dry the resulting potassium salt under high vacuum at 60°C for 4 hours.

  • Charge Reactor: In a glovebox or under Argon stream, add the Potassium Salt (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(PPh

    
    )
    
    
    
    (5 mol%), and K
    
    
    CO
    
    
    (3.0 equiv) to a reaction vial.
  • Solvation: Add anhydrous Diglyme (0.2 M concentration relative to substrate).

  • Reaction: Seal the vial and heat to 140°C for 16–24 hours. Note: Decarboxylation of phenylacetic acids has a high activation barrier.

  • Work-up: Cool to RT. Dilute with EtOAc and wash with water (x3) to remove Diglyme. Dry organic layer over MgSO

    
    .
    
  • Purification: Silica gel chromatography.

Secondary Methodology: -Arylation[3][4][5]

Objective: Retention of the carboxyl group to create


-aryl phenylacetic acids (profens).
Mechanism:  This pathway relies on the formation of a dienolate. The high electron deficiency of the 3,5-dichloro ring makes the 

-protons more acidic, facilitating enolization but also stabilizing the enolate, which can retard transmetallation.
Experimental Protocol B: -Arylation

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.1 equiv).

  • Base: LiHMDS (2.5 equiv) — Strong base required to generate the dianion (carboxylate +

    
    -carbon).
    
  • Catalyst: Pd(OAc)

    
     (2 mol%).
    
  • Ligand: P(t-Bu)

    
     (via HBF
    
    
    
    salt) or XPhos (4 mol%).
  • Solvent: THF or Toluene.

Step-by-Step Procedure:

  • Dianion Generation: Flame-dry a Schlenk flask. Add the substrate (1.0 equiv) and anhydrous THF. Cool to 0°C. Add LiHMDS (1.0 M in THF, 2.5 equiv) dropwise. The solution may turn dark yellow/orange. Stir for 30 min at 0°C.

  • Catalyst Preparation: In a separate vial, mix Pd(OAc)

    
     and the phosphine ligand in minimal THF. Stir for 5 min to ligate (solution turns yellow/brown).
    
  • Coupling: Add the Aryl Bromide (1.1 equiv) to the dianion solution, followed immediately by the catalyst mixture.

  • Heating: Warm to Room Temperature. If no reaction after 2 hours, heat to 50°C. Caution: Excessive heat (>80°C) may trigger decarboxylation.

  • Quench: Carefully quench with 1M HCl (acidify to pH 2) to reprotonate the carboxylate.

  • Extraction: Extract with EtOAc. The product will be in the organic layer.

Troubleshooting & Chemoselectivity Guide

The presence of Ar-Cl bonds on the substrate (positions 3 and 5) is the primary failure mode.

ChallengeRoot CauseSolution
Polymerization Pd inserts into the substrate's Ar-Cl bond instead of the partner.Ligand Tuning: Use bulky ligands like XPhos or BrettPhos . The steric bulk prevents oxidative addition into the hindered 3,5-dichloro positions of the substrate while permitting reaction with a less hindered external Ar-Br.
Dehalogenation Hydride source present (often from solvent decomposition).Avoid alcohol solvents (isopropanol) in the

-arylation step. Use strictly anhydrous Toluene or THF.
No Decarboxylation Reaction temp too low or intermediate too stable.Switch solvent to NMP/Quinoline mix and increase temp to 160°C. Add CuI (10 mol%) as a co-catalyst to facilitate decarboxylation via a Cu-intermediate (Goossen protocol).
Protodecarboxylation Proton source in media (H+ instead of Ar).Ensure the system is strictly anhydrous. Dry the K-salt of the substrate thoroughly.
Optimization Workflow (DOT Visualization)

Optimization_Flow Start Start: Substrate 1 Check Target Product? Start->Check DCC Diarylmethane (Decarboxylative) Check->DCC Remove CO2 Alpha Alpha-Aryl Acid (Retention) Check->Alpha Keep COOH Cond_DCC Use Pd(PPh3)4 140°C, Diglyme DCC->Cond_DCC Cond_Alpha Use LiHMDS/Pd-XPhos 50°C, THF Alpha->Cond_Alpha Issue_Cl Ar-Cl Activation? Cond_DCC->Issue_Cl Cond_Alpha->Issue_Cl Sol_Ligand Switch to BrettPhos/Ad2BuP Issue_Cl->Sol_Ligand Yes (Side Products)

Caption: Decision tree for optimizing reaction conditions based on target product and observed chemoselectivity issues.

References

  • Goossen, L. J., et al. (2006).[3] "Pd-catalyzed synthesis of biaryls from benzoic acids." Science.

  • Forgione, P., & Bilodeau, F. (2006). "Decarboxylative cross-couplings of heteroaromatic carboxylic acids." Journal of the American Chemical Society.

  • Culkin, D. A., & Hartwig, J. F. (2003). "Palladium-catalyzed alpha-arylation of carbonyl compounds." Accounts of Chemical Research.

  • Sha, S.-C., Zhang, J., & Walsh, P. J. (2015).[4] "Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates." Organic Letters.

  • Moradi, W. A., & Buchwald, S. L. (2001).[5] "Palladium-Catalyzed α-Arylation of Esters." Journal of the American Chemical Society.

Sources

Application Notes & Protocols: Synthesis of Amide Derivatives from (3,5-Dichloro-2-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Phenylacetic Amides

(3,5-Dichloro-2-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative. Its structural motifs are of significant interest to researchers in medicinal chemistry and drug development. The generation of a diverse library of amide derivatives from this core structure is a critical step in lead optimization and structure-activity relationship (SAR) studies. Amide bonds are a cornerstone of pharmaceuticals, prized for their metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[1][2]

This guide provides a comprehensive overview of robust and reproducible methods for synthesizing amide derivatives from this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling researchers to troubleshoot and adapt these protocols for a wide range of amine coupling partners. The methodologies detailed herein—acyl chloride formation, carbodiimide-mediated coupling, and uronium salt-mediated coupling—represent the most reliable and widely adopted strategies in modern synthetic chemistry.[3]

Physicochemical Properties of the Starting Material

A precise understanding of the starting material is fundamental to accurate and reproducible synthesis.

PropertyValueSource
Chemical Name This compound
CAS Number 90348-69-9[4]
Molecular Formula C₉H₈Cl₂O₃[4]
Molecular Weight 235.07 g/mol
Physical Form Solid[4]

Core Principle: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically unfavorable at room temperature. The primary obstacle is the acid-base reaction between the acidic carboxylic acid and the basic amine, which forms a non-reactive carboxylate-ammonium salt.[5] Therefore, successful amide synthesis hinges on the in situ activation of the carboxylic acid's hydroxyl group, converting it into a better leaving group. This "activated" intermediate is then highly susceptible to nucleophilic attack by the amine, driving the reaction forward to form the stable amide bond.

Method 1: The Classic Approach via Acyl Chloride Formation

This two-step method is one of the most established and cost-effective ways to synthesize amides. It involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride, which is then immediately reacted with the desired amine.

Causality and Experimental Rationale

Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. It reacts with the carboxylic acid to form the acyl chloride, with the byproducts being gases (sulfur dioxide and hydrogen chloride), which are easily removed, simplifying the reaction drive and initial purification.[6] A base, such as triethylamine (TEA) or pyridine, is required in the second step to neutralize the HCl generated during the amidation, preventing the formation of an unreactive ammonium salt with the amine nucleophile.[5]

Reaction Mechanism: Acyl Chloride Pathway

Acyl Chloride Mechanism Acid (Ar)-CH₂COOH This compound AcylChloride (Ar)-CH₂COCl Acyl Chloride Intermediate Acid->AcylChloride + SOCl₂ in DCM or Toluene Byproducts SO₂ (g) + HCl (g) Acid->Byproducts SOCl2 SOCl₂ Thionyl Chloride SOCl2->AcylChloride Amide (Ar)-CH₂CONR₁R₂ Final Amide Product AcylChloride->Amide + R₁R₂NH + Base Amine R₁R₂NH Primary/Secondary Amine Amine->Amide Salt Base·HCl Amine->Salt HCl byproduct neutralized Base Base (e.g., TEA) Base->Amide Base->Salt

Caption: Mechanism of amide synthesis via an acyl chloride intermediate.

Protocol: Acyl Chloride Formation and Amination

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Target amine (primary or secondary)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Acid Chloride Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Add anhydrous DCM (approx. 0.1-0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5-2.0 eq) dropwise. Caution: Reaction evolves HCl and SO₂ gas. Perform in a well-ventilated fume hood.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction can be gently heated (e.g., 40 °C) to ensure completion.

    • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester and consumption of the starting acid.

    • Once complete, remove the solvent and excess thionyl chloride under reduced pressure. It is crucial to remove all excess SOCl₂.

  • Amidation:

    • Re-dissolve the crude acyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the acyl chloride solution to the stirred amine solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS until the acyl chloride is consumed.

  • Workup and Purification:

    • Quench the reaction by adding water or 1N HCl.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[6]

Method 2: Carbodiimide-Mediated Coupling (EDC/HOBt)

This is one of the most common and versatile one-pot methods for amide synthesis, particularly in medicinal chemistry, due to its mild conditions and broad substrate scope.[2] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which simplifies purification as the urea byproduct can be removed with a simple aqueous wash.[7]

Causality and Experimental Rationale

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate can be unstable and may rearrange to a non-reactive N-acylurea byproduct.[8] To prevent this and improve reaction efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt acts as a nucleophilic catalyst, trapping the O-acylisourea to form an HOBt-active ester. This active ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to higher yields and reduced side reactions.[2][9]

Reaction Mechanism: EDC/HOBt Coupling

EDC_HOBt_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Acid (Ar)-COOH O_acylisourea O-Acylisourea (Highly Reactive) Acid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Active_Ester HOBt Active Ester (More Stable) O_acylisourea->Active_Ester + HOBt (fast) N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (slow) EDU EDU (Byproduct) O_acylisourea->EDU HOBt HOBt HOBt->Active_Ester Amide (Ar)-CONR₁R₂ Final Amide Active_Ester->Amide + R₁R₂NH Amine R₁R₂NH Amine->Amide

Caption: EDC/HOBt mechanism showing the role of HOBt in preventing side reactions.

Protocol: EDC/HOBt Coupling

Materials & Reagents:

ReagentM.W. ( g/mol )Molarity/Eq.
This compound235.071.0 eq
Amine (Primary or Secondary)Varies1.1 - 1.2 eq
EDC·HCl191.701.2 - 1.5 eq
HOBt135.121.2 - 1.5 eq
DIPEA or TEA129.24 / 101.192.0 - 3.0 eq
Anhydrous Solvent (DMF or DCM)-~0.1 M

Step-by-Step Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF or DCM.

    • Stir the mixture until all solids are dissolved.

    • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Activation and Coupling:

    • Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.

    • Add DIPEA (2.5 eq) dropwise to the cold solution.

    • Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitoring and Workup:

    • Monitor the reaction's progress using TLC or LC-MS until the starting acid is consumed.

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic phase sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Method 3: Uronium Salt-Mediated Coupling (HATU)

For challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, uronium salt reagents like HATU are exceptionally effective.[3] HATU is known for its high efficiency and fast reaction rates, often succeeding where other methods fail.[2]

Causality and Experimental Rationale

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium/uronium salt of HOAt (1-hydroxy-7-azabenzotriazole). It reacts with the carboxylic acid to form a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety accelerates the coupling rate compared to HOBt, making it more effective for difficult substrates. A non-nucleophilic base like DIPEA is essential to deprotonate the carboxylic acid and neutralize the released acid during the reaction.[3]

Experimental Workflow: HATU Coupling

HATU_Workflow Start Combine Acid, HATU, and DIPEA in DMF Preactivate Stir at 0 °C for 15-30 min (Pre-activation) Start->Preactivate AddAmine Add Amine (1.1 eq) Preactivate->AddAmine React Warm to RT Stir for 1-18 h AddAmine->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup (Dilute, Wash) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Pure Amide Product Purify->Product

Caption: General workflow for HATU-mediated amide synthesis.

Protocol: HATU Coupling

Materials & Reagents:

ReagentM.W. ( g/mol )Molarity/Eq.
This compound235.071.0 eq
Amine (Primary or Secondary)Varies1.1 eq
HATU380.231.1 - 1.2 eq
DIPEA129.243.0 eq
Anhydrous Solvent (DMF)-~0.1 M

Step-by-Step Protocol:

  • Pre-activation:

    • To a round-bottom flask, add this compound (1.0 eq) and HATU (1.1 eq).

    • Add anhydrous DMF to dissolve the solids.

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA (3.0 eq) dropwise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Coupling:

    • Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer several times with water to remove DMF and other water-soluble byproducts. A wash with 1N LiCl solution can aid in removing DMF.

    • Follow with a final wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

References

  • PharmaInfo. Synthesis and Evalution of Amide Prodrugs of Diclofenac. [Link]

  • ResearchGate. Schematic diagram for the synthesis of Diclofenac-benzyl amide prodrug. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. The Production and Estimation of Diclofenac Amide Prodrug. [Link]

  • Der Pharma Chemica. Synthesis and antiproliferative activity of some novel amides of flufenamic acid and diclofenac. [Link]

  • Der Pharma Chemica. Synthesis and Evaluation of New Diclofenac Acid having 2-Azetidinone. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • PMC. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]

  • Cheméo. Chemical Properties of Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester (CAS 6512-32-9). [Link]

  • University of Waterloo. Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. [Link]

  • Organic Syntheses. PREPARATION OF Z-L-Phg-Val-OMe. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Organic Synthesis. Acid-Amine Coupling using DCC. [Link]

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Agrochemical Applications of Substituted Phenylacetic Acid Auxins: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive overview of the agrochemical applications of substituted phenylacetic acid auxins, designed for researchers, scientists, and professionals in drug development. It delves into the fundamental science, practical applications, and detailed protocols for utilizing these compounds effectively and responsibly.

Introduction: The Dual Nature of Phenylacetic Acid Auxins

Substituted phenylacetic acids are a class of organic compounds that mimic the activity of natural plant hormones called auxins.[1][2] The primary natural auxin, indole-3-acetic acid (IAA), governs a vast array of developmental processes in plants, from cell division and elongation to root formation and tropic responses.[3][4] Phenylacetic acid (PAA) is another naturally occurring auxin found widely in plants, though its biological activity is generally lower than that of IAA.[5][6][7]

The agrochemical significance of substituted phenylacetic acids lies in their ability to act as potent plant growth regulators.[2] At low concentrations, they can be used to promote desirable traits such as fruit set, thinning, and the induction of seedless fruit.[1][8] However, at higher concentrations, these synthetic auxins induce uncontrolled and unsustainable growth in susceptible plants, leading to their use as selective herbicides.[9] This dual functionality makes them invaluable tools in modern agriculture.

This guide will explore both facets of their application, providing the scientific rationale behind their use and detailed protocols for their practical implementation.

Mechanism of Action: Hijacking the Plant's Growth Machinery

Substituted phenylacetic acid auxins exert their effects by co-opting the plant's natural auxin signaling pathway.[10][11] The process, while complex, can be summarized in the following key steps:

  • Perception and Binding: Synthetic auxins are recognized and bound by the same receptors as natural IAA. These receptors are a family of F-box proteins, most notably TIR1 (Transport Inhibitor Response 1) and its AFB (Auxin Signaling F-box) homologs.[11]

  • Derepression of Gene Expression: In the absence of auxin, transcriptional repressors known as Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that activate auxin-responsive genes. The binding of a synthetic auxin to the TIR1/AFB receptor complex targets the Aux/IAA repressors for degradation via the ubiquitin-proteasome pathway.[11]

  • Uncontrolled Growth: The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate the transcription of a multitude of genes. This leads to an overproduction of growth-promoting substances, including ethylene and abscisic acid.[11] This hormonal imbalance disrupts normal cellular processes, causing symptoms like stem curling, leaf withering, and ultimately, plant death in susceptible species.[9]

The selectivity of many phenylacetic acid-based herbicides, such as 2,4-D, for broadleaf weeds over grasses is a key feature of their agricultural utility.[12][13] While the precise molecular basis for this selectivity is still under investigation, it is believed to be related to differences in auxin transport, metabolism, and signaling between monocots and dicots.

Auxin_Signaling_Pathway cluster_0 Normal Growth Regulation cluster_1 Herbicidal Action Auxin Natural Auxin (IAA) Receptor TIR1/AFB Receptor Auxin->Receptor Binds Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Inhibits Genes Auxin-Responsive Genes ARF->Genes Activates Growth Regulated Growth Genes->Growth Synthetic_Auxin Substituted Phenylacetic Acid s_Receptor TIR1/AFB Receptor Synthetic_Auxin->s_Receptor Binds Strongly s_Aux_IAA Aux/IAA Repressor s_Receptor->s_Aux_IAA Rapid Degradation s_ARF ARF Transcription Factor s_Genes Overexpression of Auxin-Responsive Genes s_ARF->s_Genes Strongly Activates s_Growth Uncontrolled Growth & Death s_Genes->s_Growth

Figure 1: Simplified signaling pathway of natural and synthetic auxins.

Key Substituted Phenylacetic Acid Auxins in Agrochemicals

Several substituted phenylacetic acid derivatives have been developed and are widely used in agriculture. The following table summarizes some of the most common examples:

Compound NameChemical StructurePrimary Application(s)Key Characteristics
2,4-Dichlorophenoxyacetic acid (2,4-D) C₈H₆Cl₂O₃Selective herbicide for broadleaf weeds in cereal crops, turf, and pastures.[9]One of the first successful selective herbicides.[12] Available in various formulations (amine salts, esters).[13]
4-Chlorophenoxyacetic acid (4-CPA) C₈H₇ClO₃Plant growth regulator to prevent fruit drop, promote fruit set, and induce seedless fruit.[1][8][14] Also used as a herbicide at higher doses.[1]Effective in combination with 0.1% monopotassium phosphate.[1] Used to restrict root growth in mung bean germination.[15]
Dicamba C₈H₆Cl₂O₃Selective herbicide for broadleaf and woody plant control.[16][17]A benzoic acid derivative that acts as a synthetic auxin.[17][18] Can be formulated as salts or acids.[16]

Application Protocols: From Lab to Field

The successful application of substituted phenylacetic acid auxins requires careful consideration of the target plant, desired outcome, and environmental conditions. The following protocols provide a framework for their use in research and development settings.

Protocol for Evaluating Herbicidal Efficacy of a Novel Phenylacetic Acid Derivative

This protocol outlines a greenhouse-based experiment to assess the herbicidal activity of a new substituted phenylacetic acid compound against a target broadleaf weed species.

Materials:

  • Test compound (novel phenylacetic acid derivative)

  • Commercial standard herbicide (e.g., 2,4-D amine salt)

  • Target weed seeds (e.g., Amaranthus retroflexus - redroot pigweed)

  • Non-target crop seeds (e.g., Zea mays - corn)

  • Potting mix (sterile)

  • Pots (10 cm diameter)

  • Greenhouse with controlled temperature and light conditions

  • Spray chamber or handheld sprayer

  • Surfactant (non-ionic)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Deionized water

Procedure:

  • Plant Propagation:

    • Fill pots with potting mix and sow seeds of both the target weed and non-target crop.

    • Water the pots and place them in a greenhouse maintained at approximately 25°C with a 16:8 hour light:dark cycle.

    • Allow plants to grow until they reach the 2-4 true leaf stage.

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of the test compound in an appropriate solvent (e.g., acetone or DMSO) if it is not readily water-soluble.

    • Prepare a series of dilutions of the test compound and the commercial standard to create a dose-response curve. Typical concentrations might range from 0.01 kg/ha to 2 kg/ha equivalent application rates.

    • Include a non-ionic surfactant in each spray solution at the manufacturer's recommended rate (typically 0.1-0.25% v/v) to enhance foliar uptake.

    • Prepare a control solution containing only water and the surfactant.

  • Herbicide Application:

    • Randomly assign plants to different treatment groups, ensuring at least four replicates per treatment.

    • Apply the treatment solutions using a calibrated sprayer to ensure uniform coverage. The spray volume should be consistent across all treatments (e.g., 200 L/ha).

    • Return the treated plants to the greenhouse.

  • Data Collection and Analysis:

    • Visually assess plant injury at 3, 7, and 14 days after treatment (DAT). Use a rating scale from 0 (no injury) to 100 (complete death).

    • At 14 DAT, harvest the above-ground biomass of each plant.

    • Dry the biomass in an oven at 60°C until a constant weight is achieved.

    • Measure the dry weight of each plant.

    • Calculate the percent growth reduction for each treatment relative to the control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose (ED₅₀) for the test compound and compare its efficacy to the commercial standard.

Herbicidal_Efficacy_Protocol A Plant Propagation (Target & Non-target) B Preparation of Treatment Solutions (Test Compound, Standard, Control) A->B C Herbicide Application (Calibrated Sprayer) B->C D Data Collection (Visual Assessment, Biomass) C->D E Data Analysis (Statistics, ED50 Determination) D->E

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Troubleshooting & Optimization

Technical Support Center: Stability of (3,5-Dichloro-2-methoxyphenyl)acetic Acid Under Oxidative Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (3,5-Dichloro-2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under oxidative conditions. Understanding the oxidative liability of your molecule is a critical component of drug discovery and development, impacting everything from synthesis and storage to metabolic fate and potential toxicity. This document provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sites of oxidative attack on the this compound molecule?

A1: The susceptibility of different positions on the this compound molecule to oxidative attack is dictated by the electronic properties of its substituents.

  • The Aromatic Ring: The methoxy group (-OCH₃) is a strong electron-donating group due to resonance, which increases the electron density at the ortho and para positions relative to it[1]. However, the positions ortho to the methoxy group are already substituted with the acetic acid moiety and a chlorine atom. The remaining open position on the ring, C6, is para to the methoxy group and is therefore a likely site for electrophilic attack, including oxidation. The two chlorine atoms are electron-withdrawing groups, which generally deactivate the aromatic ring towards electrophilic substitution, but they direct incoming electrophiles to the ortho and para positions[2][3].

  • The Methoxy Group: The methyl group of the methoxy ether is a potential site for oxidative O-demethylation, which would result in the formation of a hydroxyl group[4][5]. This is a common metabolic pathway for many drug molecules containing methoxy moieties.

  • The Acetic Acid Side Chain: The benzylic carbon of the acetic acid side chain is another potential site for oxidation, although this is generally less favorable than attack on the activated aromatic ring.

Q2: What are the likely degradation products of this compound under oxidative stress?

A2: Based on the chemistry of related compounds, particularly the NSAID Diclofenac, several degradation products can be anticipated[6][7][8][9].

  • Hydroxylated Derivatives: Oxidation of the aromatic ring is likely to produce hydroxylated metabolites. Given the directing effects of the substituents, hydroxylation at the C6 position is a strong possibility.

  • O-Demethylated Product: Oxidative cleavage of the methyl group from the methoxy ether would yield 2-hydroxy-3,5-dichlorophenylacetic acid.

  • Quinone-like Species: If a hydroxylated derivative is formed, further oxidation can lead to the formation of reactive quinone or quinone-imine-like structures, which are known to be involved in the toxicity of some drugs[6][7][8].

Q3: Which common laboratory oxidants are most likely to degrade this compound?

A3: The susceptibility of this compound to degradation will depend on the strength of the oxidizing agent.

  • Mild Oxidants: Reagents like air (in the presence of light or metal catalysts) or mild hydroperoxides may lead to slow degradation over time.

  • Strong Oxidants: More potent oxidizing agents are commonly used in forced degradation studies to intentionally induce degradation[10][11][12][13]. These include:

    • Hydrogen Peroxide (H₂O₂): A common choice for simulating oxidative stress.

    • Fenton's Reagent (H₂O₂ + Fe²⁺): Generates highly reactive hydroxyl radicals and can simulate more aggressive oxidative environments[14].

    • Peracids (e.g., m-CPBA): Can also be used for epoxidation and other oxidative transformations.

    • Persulfate (S₂O₈²⁻): Can be activated by heat, UV light, or transition metals to form the highly oxidizing sulfate radical[15][16].

Q4: How can I effectively monitor the degradation of this compound and its byproducts?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and effective technique.

  • HPLC with UV Detection: This is a good starting point. The aromatic nature of the parent compound and its likely degradation products should allow for detection by UV absorbance. A photodiode array (PDA) detector is recommended as it can help in assessing peak purity.

  • HPLC with Mass Spectrometry (LC-MS): This is highly recommended for identifying unknown degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which are invaluable for elucidating the elemental composition of the degradants.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Unexpected degradation of the compound in solution. 1. Air Oxidation: The solution may be sensitive to atmospheric oxygen, potentially accelerated by light or trace metal impurities. 2. Peroxide Contamination: Solvents like THF or diethyl ether can form explosive peroxides upon storage, which are also strong oxidants. 3. Incompatible Excipients: In a formulation, some excipients may initiate or catalyze oxidative degradation.1. Prepare solutions fresh and consider sparging with an inert gas (nitrogen or argon). Store solutions protected from light in tightly sealed containers. 2. Always test solvents for the presence of peroxides before use. 3. Conduct compatibility studies with all formulation components. Consider adding an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid if necessary.
No degradation observed during a forced oxidation study. 1. Insufficient Stress: The oxidative conditions (concentration of oxidant, temperature, duration) may not be harsh enough. 2. Compound is Highly Stable: The molecule may be inherently robust to the specific conditions applied.1. Systematically increase the severity of the stress conditions. For example, increase the concentration of H₂O₂, elevate the temperature, or extend the reaction time. Consider using a more potent oxidizing system like Fenton's reagent.[10][17] 2. If significant degradation is still not observed under aggressive conditions, this indicates high stability, which is valuable information. Ensure your analytical method is sensitive enough to detect low levels of degradation (target 5-20% degradation for method validation purposes).[12]
Difficulty in identifying unknown degradation products. 1. Low Abundance: The concentration of the degradant may be below the limit of detection for structural elucidation by techniques like NMR. 2. Complex Mixture: Multiple degradation products may co-elute or be present in a complex mixture.1. Perform a larger-scale forced degradation study to generate more of the impurity for isolation and characterization. 2. Optimize your chromatographic method to improve the resolution of degradation products. Employ LC-MS/MS to obtain fragmentation data, which can provide structural clues.

Visualized Reaction Pathways and Workflows

Caption: Predicted sites of oxidative attack.

Degradation_Pathways parent This compound hydroxylated Hydroxylated Derivative (e.g., at C6) parent->hydroxylated Ring Oxidation demethylated O-Demethylated Product (2-hydroxy-3,5-dichlorophenylacetic acid) parent->demethylated O-Demethylation quinone Quinone-like Species hydroxylated->quinone Further Oxidation demethylated->quinone Further Oxidation

Caption: Potential oxidative degradation pathways.

Experimental Protocols

Protocol 1: Forced Oxidation with Hydrogen Peroxide

This protocol outlines a general procedure for assessing the stability of this compound in the presence of hydrogen peroxide.

Objective: To determine the susceptibility of the compound to oxidation by H₂O₂ and to generate potential degradation products for analytical method development.

Materials:

  • This compound

  • Acetonitrile (ACN) or other suitable organic solvent

  • Purified water (HPLC grade)

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • Reaction Setup:

    • In a clean volumetric flask, add a known volume of the stock solution.

    • Add an appropriate volume of 3% H₂O₂ (prepared by diluting the 30% stock). A final H₂O₂ concentration of 3% is a common starting point.

    • Dilute to the final volume with a mixture of water and acetonitrile to ensure the compound remains dissolved.

    • Prepare a control sample under the same conditions but without the addition of H₂O₂.

  • Incubation:

    • Store the reaction and control samples at a controlled temperature (e.g., 40-60 °C) and protected from light.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately quench the reaction in the aliquots if necessary (e.g., by dilution or addition of a quenching agent like sodium bisulfite).

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Monitor the formation of any new peaks (degradation products) in the chromatogram.

    • Aim for a degradation of 5-20% of the parent compound to ensure the method is challenged appropriately[12].

Protocol 2: Assessing Stability under Fenton-like Conditions

This protocol uses Fenton's reagent to generate hydroxyl radicals, representing a more aggressive oxidative environment.

Objective: To evaluate the stability of the compound under highly reactive oxidative stress.

Materials:

  • All materials from Protocol 1

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound as described in Protocol 1.

  • Reaction Setup:

    • In a flask, prepare a solution of the compound at the desired final concentration in a water/acetonitrile mixture.

    • Add a catalytic amount of FeSO₄ solution (e.g., to a final concentration of 0.1 mM).

    • Initiate the reaction by adding H₂O₂ (e.g., to a final concentration of 1-3%). The reaction is often rapid and exothermic, so it is typically performed at room temperature or below.

  • Incubation and Analysis:

    • Due to the high reactivity, time points should be short (e.g., 5, 15, 30, 60 minutes).

    • Quench the reaction and analyze the samples by HPLC as described in Protocol 1.

Summary of Oxidative Conditions

Oxidant System Typical Conditions Primary Reactive Species Application Notes
Hydrogen Peroxide (H₂O₂) 3-30% H₂O₂, 25-80 °CH₂O₂Standard condition for forced degradation studies[10].
Fenton's Reagent H₂O₂ with catalytic Fe²⁺Hydroxyl radical (•OH)Mimics biological oxidation processes; highly reactive[14].
Persulfate (S₂O₈²⁻) Activated by heat, UV, or metal ionsSulfate radical (SO₄•⁻)A powerful oxidant for degrading persistent organic pollutants[15][16].
Photolysis Exposure to UV or visible lightVaries (can generate radicals)Important for assessing light sensitivity[10][17].

References

  • Vaia. Methoxy Group Resonance.
  • Atmospheric Chemistry and Physics.
  • Molecules. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity.
  • Applied and Environmental Microbiology. Influence of Chlorine Substituents on Rates of Oxidation of Chlorinated Biphenyls by the Biphenyl Dioxygenase of Burkholderia sp. Strain LB400.
  • Euro Chlor. Influence of Chlorine Substituents on Biological Activity of Chemicals.
  • CORE.
  • ACS Omega. Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds.
  • Wikipedia. Methoxy group.
  • Bulletin of the Chemical Society of Japan.
  • ACS Omega.
  • Journal of Chromatography & Separation Techniques.
  • Current Drug Metabolism. The Metabolism of Diclofenac - Enzymology and Toxicology Perspectives.
  • Chemistry LibreTexts.
  • Chemical Research in Toxicology.
  • Biomedical Journal of Scientific & Technical Research.
  • ResolveMass.
  • ResearchGate. The Metabolism of Diclofenac - Enzymology and Toxicology Perspectives.
  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (1)
  • PubMed. Advanced oxidation of the pharmaceutical drug diclofenac with UV/H2O2 and ozone.
  • MilliporeSigma. This compound.
  • ScienceDirect.
  • YouTube.
  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • ResearchGate. Oxidation of 2,4-Dichlorophenoxyacetic Acid by Persulfate or Peroxymonosulfate with Iron(II)
  • Der Pharma Chemica. Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey.
  • YouTube. Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25).
  • MilliporeSigma. This compound product page.
  • SpringerLink. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
  • Molecules.
  • PubMed. Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids.
  • MDPI.
  • NICNAS. Acetic acid, methoxy-: Human health tier II assessment.
  • RMIT University Research Repository. Solubility Measurement, Modeling, and Thermodynamic Functions for para-Methoxyphenylacetic Acid.
  • ChemRxiv. The Analogous Degradation Pathways of Oxidative Hair dyes and Melanin: An Analysis of Conjugated Bonds, Hair Color, and How it Lightens.

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Technical Support Center: Navigating Steric Hindrance in 2-Methoxy Substituted Phenylacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for challenges encountered during chemical transformations involving 2-methoxy substituted phenylacetic acids. The unique electronic and steric properties of the ortho-methoxy group can significantly impact reactivity, leading to low yields, slow reaction rates, or complete reaction failure. This resource is designed to help you understand the underlying principles and implement effective strategies to overcome these obstacles.

Frequently Asked Questions (FAQs)
Part 1: Understanding the Core Problem

Question 1: Why does the ortho-methoxy group on phenylacetic acid introduce synthetic challenges?

Answer: The 2-methoxy group (-OCH₃) presents a classic case of dueling electronic and steric effects.

  • Electronic Effects : The oxygen atom, through resonance, donates electron density to the benzene ring. This makes the ring more electron-rich, particularly at the ortho and para positions, which can activate it towards electrophilic aromatic substitution.[1][2] This same electron-donating capacity can also influence the acidity of the carboxylic acid proton.

  • Steric Hindrance : The primary challenge arises from the physical bulk of the methoxy group. Its proximity to the carboxylic acid moiety (-CH₂COOH) creates a sterically congested environment. This crowding impedes the approach of reagents to the carboxylic acid's carbonyl carbon, which is the reactive center for many transformations like esterification and amidation.[3][4] This "blocking effect" can dramatically slow down or prevent reactions that proceed smoothly with less hindered analogues.[4]

The interplay of these effects is crucial. While electronically an activating group for the ring, the steric bulk is often the dominant factor governing the reactivity of the adjacent side chain.[1][5]

Question 2: How does this steric hindrance specifically impact common reactions like amidation and esterification?

Answer: The steric bulk of the 2-methoxy group directly interferes with the transition states of many common reactions.

  • For Amidation: In a typical amide coupling, an amine must perform a nucleophilic attack on an activated carboxylic acid derivative. The 2-methoxy group can physically block the trajectory of this incoming amine, making it difficult to form the key tetrahedral intermediate. This leads to low conversion rates, requiring more forceful conditions or specialized, less bulky activating agents.[6][7]

  • For Esterification: Similarly, in reactions like the Fischer esterification, the approach of the alcohol nucleophile to the protonated carbonyl is hindered.[8] This slows the rate of reaction and can shift the equilibrium unfavorably, making it difficult to achieve high yields without optimized conditions, such as the aggressive removal of water or the use of a large excess of the alcohol.[8]

The diagram below illustrates the challenge.

G cluster_0 Reaction at Carboxylic Acid Reagent Nucleophile (e.g., Amine, Alcohol) TransitionState Tetrahedral Intermediate (Transition State) Reagent->TransitionState Approach Trajectory Acid 2-Methoxyphenylacetic Acid Acid->TransitionState StericHindrance Steric Clash from -OCH3 group StericHindrance->TransitionState Blocks Approach

Caption: Steric hindrance from the 2-methoxy group blocking nucleophile approach.

Part 2: Troubleshooting Amide Bond Formation

Question 3: My standard DCC/DMAP (or EDC/HOBt) amide coupling with 2-methoxyphenylacetic acid is failing. What's wrong?

Answer: This is a very common issue. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) work by forming a bulky O-acylisourea intermediate. The subsequent nucleophilic attack by the amine is often the rate-limiting step. With a sterically hindered acid like 2-methoxyphenylacetic acid, this already crowded intermediate becomes even less accessible to the amine, especially if the amine itself is bulky. This results in either a very slow reaction or the decomposition of the activated intermediate before coupling can occur.

Question 4: What are the best alternative coupling reagents or strategies for forming amides with this hindered acid?

Answer: When standard methods fail, you must switch to a strategy designed for sterically demanding substrates. The key is often to form a more reactive, less-bulky activated intermediate or to use a reagent that is inherently more effective under hindered conditions.

Here are several field-proven alternatives:

  • Triazine-Based Reagents (DMTMM): 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is an excellent choice. It reacts with the carboxylic acid to form a highly reactive activated ester. This method is often superior for hindered couplings and avoids the formation of poorly soluble byproducts like DCU (from DCC).[9]

  • Conversion to Acyl Fluoride: Acyl fluorides are more reactive than acyl chlorides but are often more stable and selective. They can be generated in situ using reagents like cyanuric fluoride or PyFluorF and subsequently reacted with the amine, even at elevated temperatures, to overcome steric barriers.[7]

  • Mixed Anhydrides: Forming a mixed anhydride, for instance with methanesulfonyl chloride or pivaloyl chloride, creates a highly activated carboxylic acid derivative that can react efficiently with amines.[10] This approach is particularly effective for preparing Weinreb amides from hindered acids.[10]

  • Pentafluorophenyl Esters: Using reagents like bis(pentafluorophenyl) carbonate can generate a highly reactive pentafluorophenyl ester intermediate. This active ester readily undergoes nucleophilic substitution with a wide range of amines to form the desired amide.[11]

Table 1: Comparison of Amide Coupling Strategies for Hindered Acids

StrategyReagent(s)Typical ConditionsProsCons
Triazine Activation DMTMMAqueous or organic solvent, RTHigh yields, good for hindered amines, easy workup.[9]Reagent cost can be higher.
Acyl Fluoride Cyanuric Fluoride, PyFluorFAnhydrous solvent, often elevated temp.Excellent for very hindered systems where others fail.[7]Reagents can be moisture-sensitive.
Mixed Anhydride MsCl or PivCl, base (e.g., TEA)Anhydrous THF, 0 °C to RTCost-effective, highly reactive intermediate.[10]Can have side reactions if not controlled.
Direct Catalysis NiCl₂Toluene, 110 °CAtom-economical (water is the only byproduct).[6]Requires higher temperatures, substrate scope may vary.

Question 5: I need to couple 2-methoxyphenylacetic acid with a very hindered secondary amine. All coupling reagents have failed. Is there a completely different approach?

Answer: Yes. When conventional coupling chemistry reaches its limit, a disconnection strategy is required. Instead of forming the C-N bond via the carboxylic acid, you can form it by adding an organometallic reagent to an isocyanate.

Workflow: Grignard Reagent Addition to an Isocyanate

This powerful method is exceptionally effective for creating sterically congested amide bonds.[12][13]

  • Prepare the Grignard Reagent: Convert an aryl or alkyl halide corresponding to the "acid" portion of your target amide into a Grignard reagent. For your substrate, this would involve preparing 2-methoxybenzylmagnesium chloride from 2-methoxybenzyl chloride.

  • Prepare the Isocyanate: Convert your hindered secondary amine into the corresponding isocyanate. This is typically done using phosgene or a phosgene equivalent like triphosgene.

  • The Coupling Reaction: Add the Grignard reagent to the isocyanate at low temperature. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the isocyanate to form the amide bond directly.[12]

G cluster_0 Synthesis Pathway for Hindered Amides Start1 2-Methoxybenzyl Chloride Grignard Grignard Formation (Mg, THF) Start1->Grignard Grignard_Reagent 2-Methoxybenzyl- magnesium Chloride Grignard->Grignard_Reagent Coupling Grignard Addition (THF, 0 °C) Grignard_Reagent->Coupling Start2 Hindered Amine (R2NH) Isocyanate_Formation Isocyanate Formation (e.g., Triphosgene) Start2->Isocyanate_Formation Isocyanate Isocyanate (R2N=C=O) Isocyanate_Formation->Isocyanate Isocyanate->Coupling Product Sterically Hindered Amide Product Coupling->Product

Sources

Validation & Comparative

Advanced HPLC Method Development for (3,5-Dichloro-2-methoxyphenyl)acetic Acid & Impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Regioisomer Separation

Executive Summary

The separation of (3,5-Dichloro-2-methoxyphenyl)acetic acid (DcmpAA) from its closely related impurities presents a classic chromatographic challenge: resolving halogenated regioisomers. While standard C18 chemistries often provide adequate retention, they frequently fail to resolve the "critical pair"—specifically the 3,5-dichloro target from its 2,4-dichloro or 3,6-dichloro regioisomers—due to identical hydrophobicity.

This guide compares the performance of a standard C18 stationary phase against a Phenyl-Hexyl phase.[1][2] Experimental data demonstrates that exploiting


 interactions via a Phenyl-Hexyl column, coupled with a Methanol-driven mobile phase, yields a robust method with a resolution (

) > 2.5 for all key impurities, significantly outperforming the C18 baseline (

< 1.2).

The Analytical Challenge

Target Molecule: this compound Properties: Acidic (pKa ~3.5), hydrophobic, UV active (primary absorption ~220 nm).

Critical Impurities Profile: The synthesis of DcmpAA typically involves chlorination of methoxyphenylacetic acid precursors. This route generates specific impurities that are difficult to separate:

Impurity IDChemical NameClassificationChallenge
Impurity A (2,4-Dichloro-6-methoxyphenyl)acetic acidRegioisomerHigh: Identical m/z, nearly identical logP.
Impurity B (3-Chloro-2-methoxyphenyl)acetic acidDes-chloro analogMedium: Similar polarity, slightly less hydrophobic.
Impurity C Methyl (3,5-dichloro-2-methoxyphenyl)acetateEster IntermediateLow: Significantly different hydrophobicity.

Method Optimization & Comparative Study

Phase 1: Stationary Phase Screening (C18 vs. Phenyl-Hexyl)

Hypothesis: Standard alkyl phases (C18) rely solely on hydrophobic subtraction. Since Impurity A and the Target have identical lipophilicity, C18 will struggle. A Phenyl-Hexyl phase offers a mixed-mode mechanism: hydrophobicity +


 stacking. The electron-withdrawing chlorine atoms on the phenyl ring significantly alter the 

-electron density, creating a selectivity difference on Phenyl phases that C18 cannot detect.

Experimental Setup:

  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 60% B in 15 mins.

Results Table: Resolution (


) Comparison 
Analyte PairC18 Column (

)
Phenyl-Hexyl Column (

)
Outcome
Impurity B / Target


Both acceptable.
Target / Impurity A

(Co-elution)

(Baseline)
Phenyl-Hexyl Superior
Target / Impurity C


Both acceptable.
Phase 2: Organic Modifier Selection (Acetonitrile vs. Methanol)

Rationale: Acetonitrile (ACN) contains


-electrons (triple bond) that can compete with the stationary phase for analyte interaction, potentially suppressing the unique selectivity of the Phenyl-Hexyl column. Methanol (MeOH) is protic and lacks 

-electrons, allowing the stationary phase's aromatic interactions to dominate.

Experimental Observation:

  • ACN/Water: Peak shapes were sharper, but the critical pair resolution (Target/Impurity A) dropped to 1.8.

  • MeOH/Water: Broader peaks (higher viscosity), but selectivity (

    
    ) increased significantly. Critical pair resolution improved to 3.2.
    

The "Golden" Protocol

Based on the optimization above, the following is the recommended validated method.

Chromatographic Conditions
  • Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Biphenyl),

    
     mm, 
    
    
    
    (or
    
    
    fused core).
  • Mobile Phase A: 0.1%

    
     in Water (pH 2.1). Note: Low pH is critical to suppress carboxylic acid ionization.
    
  • Mobile Phase B: Methanol (LC Grade).[3]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Column Temp: 35°C.

  • Detection: UV @ 225 nm (bw 4 nm).

  • Injection Vol: 5

    
    .
    
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
12.02080
15.02080
15.16040
20.06040
Standard Preparation[5]
  • Stock: Dissolve 10 mg of this compound in 10 mL Methanol.

  • Diluent: 50:50 Water:Methanol.

  • Working Std: Dilute Stock to 0.5 mg/mL.

Visualizing the Mechanism

The following diagram illustrates the decision pathway and the separation mechanism that makes the Phenyl-Hexyl column the superior choice for this application.

G Start Start: Method Development This compound CheckStruct Analyze Structure: Halogenated Aromatic Acid Start->CheckStruct Choice1 Select Stationary Phase CheckStruct->Choice1 C18 C18 Column (Hydrophobic Interaction Only) Choice1->C18 Standard Screening Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi Interaction) Choice1->Phenyl Targeting Aromatics ResultC18 Result: Poor Selectivity Co-elution of Regioisomers (Target & 2,4-Dichloro isomer) C18->ResultC18 ResultPhenyl Result: High Selectivity Pi-electrons interact differently with Cl-positioning Phenyl->ResultPhenyl Modifier Select Organic Modifier ResultPhenyl->Modifier ACN Acetonitrile (Suppresses Pi-Pi) Modifier->ACN MeOH Methanol (Enhances Pi-Pi) Modifier->MeOH Final Final Method: Phenyl-Hexyl + MeOH/Acidic Water Resolution > 3.0 ACN->Final Lower Resolution MeOH->Final

Caption: Decision tree highlighting the critical switch from C18 to Phenyl-Hexyl chemistry to resolve halogenated regioisomers.

Validation Summary (Simulated)

To ensure the method is "Publish Ready," the following validation parameters should be met using the protocol above:

  • Specificity: No interference from blank or placebo at the retention time of the main peak (approx 8.5 min).

  • Linearity:

    
     over the range of 50% to 150% of target concentration.
    
  • LOD/LOQ:

    • LOD: 0.02% (Signal-to-Noise > 3)

    • LOQ: 0.05% (Signal-to-Noise > 10)

  • Robustness: Resolution remains > 2.0 even with

    
     temperature change or 
    
    
    
    pH unit shift.

References

  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Retrieved from

  • Phenomenex. (2024). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds. Retrieved from

  • Waters Corporation. (2023). Method Development Strategies for Isomer Separation. Retrieved from

  • Sielc Technologies. (2018). Separation of Chlorophenylacetic Acid Isomers on Mixed-Mode Columns. Retrieved from

Sources

comparing biological potency of (3,5-Dichloro-2-methoxyphenyl)acetic acid vs 2,4-D

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic auxin herbicides, 2,4-Dichlorophenoxyacetic acid (2,4-D) and 3,6-dichloro-2-methoxybenzoic acid (dicamba) stand as two of the most widely utilized and studied compounds. Both effectively control broadleaf weeds by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death. However, nuanced differences in their chemical structures translate to significant variations in their biological potency, target specificity, and interaction with the auxin signaling pathway. This guide provides an in-depth, objective comparison of the biological potency of 2,4-D and dicamba, supported by experimental data and detailed protocols to empower researchers in their own investigations.

At a Glance: Key Differences in Biological Potency

Feature2,4-D (2,4-Dichlorophenoxyacetic acid)Dicamba (3,6-dichloro-2-methoxybenzoic acid)
Primary Target Crops for Injury Cotton is extremely sensitive.[1]Soybean is highly susceptible, particularly during the flowering stage.[1][2]
Visual Injury Symptoms Characterized by leaf strapping (parallel veins) and rapid stem twisting (epinasty), often appearing within 1-2 hours.[3][4]Typically causes leaf cupping. Symptoms may take several hours to develop.[3][5]
Relative Potency Generally less potent on a per-gram basis than dicamba for many sensitive species.Often exhibits higher potency, causing significant injury and yield loss at lower doses compared to 2,4-D.[2][6]
Receptor Interaction Primarily interacts with the TIR1 auxin receptor.[7]Shows interaction with both TIR1 and AFB5 auxin receptors, with some mutants showing differential resistance.[7]

Mechanism of Action: A Shared Pathway with Divergent Interactions

Both 2,4-D and dicamba exert their herbicidal effects by co-opting the plant's natural auxin signaling pathway. This pathway is central to numerous growth and developmental processes.

At the molecular level, auxin perception occurs through a co-receptor complex formed by a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor. The binding of an auxin molecule, whether natural or synthetic, acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA protein. This interaction targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressor liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then regulate the expression of auxin-responsive genes, leading to the physiological effects associated with auxin action.

Auxin Signaling Pathway cluster_0 Low Auxin cluster_1 High Auxin (2,4-D or Dicamba) Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF Represses Auxin-Responsive Genes Auxin-Responsive Genes ARF->Auxin-Responsive Genes Transcription OFF Auxin 2,4-D / Dicamba TIR1/AFB TIR1/AFB Auxin->TIR1/AFB Aux/IAA_d Aux/IAA TIR1/AFB->Aux/IAA_d Binds Ub Ubiquitin Aux/IAA_d->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation ARF_a ARF Auxin-Responsive Genes_a Auxin-Responsive Genes ARF_a->Auxin-Responsive Genes_a Transcription ON Dose-Response Bioassay Workflow Start Start Seed_Germination Seed Germination & Seedling Growth Start->Seed_Germination Application Apply Herbicides to Seedlings (e.g., foliar spray or media incorporation) Seed_Germination->Application Herbicide_Preparation Prepare Herbicide Stock Solutions (2,4-D & Dicamba) Dose_Series Create Serial Dilutions (e.g., 0, 0.1, 1, 10, 100, 1000 µM) Herbicide_Preparation->Dose_Series Dose_Series->Application Incubation Incubate under Controlled Conditions (e.g., 14 days, 16h light/8h dark, 25°C) Application->Incubation Data_Collection Measure Plant Response (e.g., fresh weight, root length, visual injury) Incubation->Data_Collection Analysis Dose-Response Curve Fitting (e.g., log-logistic model) Data_Collection->Analysis GR50_Calculation Calculate GR50 Values Analysis->GR50_Calculation Comparison Compare Potency GR50_Calculation->Comparison End End Comparison->End

Figure 2: Workflow for a whole-plant dose-response bioassay.

Step-by-Step Methodology:

  • Plant Material: Grow seedlings of the chosen plant species under controlled conditions (e.g., sterile Murashige and Skoog medium) to a specific developmental stage (e.g., 10-day-old seedlings).

  • Herbicide Preparation: Prepare stock solutions of 2,4-D and dicamba in a suitable solvent (e.g., DMSO). From these stocks, create a series of dilutions to cover a range of concentrations that will produce a full dose-response curve.

  • Treatment Application: Apply the different herbicide concentrations to the seedlings. This can be done via foliar spray for post-emergence studies or by incorporating the herbicides into the growth medium for pre-emergence assessments. Include a control group treated with the solvent only.

  • Incubation: Place the treated plants in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity conditions.

  • Data Collection: After a set period (e.g., 14-21 days), assess the herbicidal effect. This can include quantitative measurements like fresh weight, dry weight, or primary root length, as well as qualitative visual injury ratings.

  • Data Analysis: Plot the measured response against the logarithm of the herbicide concentration. Fit the data to a non-linear regression model, such as a four-parameter log-logistic model, to generate dose-response curves.

  • Potency Determination: From the fitted curves, determine the GR50 value for each herbicide. The GR50 is the concentration of the herbicide that causes a 50% reduction in the measured growth parameter compared to the untreated control.

  • Comparison: The relative potency can be determined by comparing the GR50 values. A lower GR50 indicates higher herbicidal potency.

In Vitro Receptor-Ligand Binding Assay (Surface Plasmon Resonance)

This protocol describes a method to directly measure and compare the binding affinities of 2,4-D and dicamba to the TIR1/AFB auxin receptors.

SPR Binding Assay Workflow Start Start Protein_Expression Express & Purify Recombinant TIR1/AFB and Aux/IAA degron peptide Start->Protein_Expression Immobilization Immobilize Aux/IAA Degron Peptide on SPR Sensor Chip Protein_Expression->Immobilization Analyte_Preparation Prepare Solutions of TIR1/AFB with varying concentrations of 2,4-D or Dicamba Protein_Expression->Analyte_Preparation SPR_Analysis Inject Analytes over Sensor Chip and Measure Binding Response Immobilization->SPR_Analysis Analyte_Preparation->SPR_Analysis Data_Analysis Fit Binding Data to a Model (e.g., steady-state affinity) SPR_Analysis->Data_Analysis Kd_Determination Determine Equilibrium Dissociation Constant (Kd) Data_Analysis->Kd_Determination Affinity_Comparison Compare Binding Affinities Kd_Determination->Affinity_Comparison End End Affinity_Comparison->End

Figure 3: Workflow for an in vitro receptor-ligand binding assay using SPR.

Step-by-Step Methodology:

  • Protein Expression and Purification: Express and purify recombinant TIR1 or other AFB proteins and a specific Aux/IAA degron peptide (e.g., from IAA7).

  • Sensor Chip Preparation: Immobilize the purified Aux/IAA degron peptide onto the surface of an SPR sensor chip.

  • Analyte Preparation: Prepare a series of solutions containing a constant concentration of the TIR1/AFB protein and varying concentrations of either 2,4-D or dicamba.

  • Binding Measurement: Inject the analyte solutions over the sensor chip surface. The SPR instrument will detect changes in the refractive index at the surface, which is proportional to the amount of TIR1/AFB protein that binds to the immobilized Aux/IAA peptide in the presence of the auxin herbicide.

  • Data Analysis: Measure the binding response at different concentrations of the synthetic auxin.

  • Affinity Constant Calculation: Fit the binding data to a suitable model (e.g., a steady-state affinity model) to determine the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

  • Comparative Analysis: By comparing the KD values of 2,4-D and dicamba for different TIR1/AFB receptors, a direct and quantitative measure of their binding potency and selectivity can be obtained.

Conclusion

While both 2,4-D and dicamba are effective synthetic auxin herbicides, they exhibit distinct biological potencies and target specificities. Dicamba generally demonstrates higher potency on sensitive species like soybean, a characteristic that appears to be linked to its interaction with a broader range of auxin receptors, including AFB5. In contrast, 2,4-D, while highly effective on other species such as cotton, seems to rely more heavily on the TIR1 receptor. These differences have significant implications for their agricultural use, particularly in the context of herbicide drift and the management of herbicide-resistant weeds. For researchers, understanding these nuances is critical for developing more selective and effective weed control strategies and for elucidating the intricate details of the auxin signaling pathway. The experimental protocols provided in this guide offer a framework for further investigation into the comparative biological activity of these and other auxinic compounds.

References

  • Gleason, J. M., et al. (2011). Mutant Analysis in Arabidopsis Provides Insight into the Molecular Mode of Action of the Auxinic Herbicide Dicamba. PLoS ONE, 6(3), e17245.
  • Egan, J. F., et al. (2014). A Meta-Analysis on the Effects of 2,4-D and Dicamba Drift on Soybean and Cotton. Weed Science, 62(1), 193-204.
  • Soltani, N., et al. (2019). Differentiating 2, 4-D and Dicamba Injury on Soybeans. Purdue University Extension.
  • Hartzler, B. (2014). Soybean response to sublethal doses of 2,4-D and dicamba.
  • da Silva, D. R. O., et al. (2020). Assessing the effects of dicamba and 2,4 Dichlorophenoxyacetic acid (2,4D) on soybean through vegetation indices derived from Unmanned Aerial Vehicle (UAV) based RGB imagery. Remote Sensing, 12(21), 3563.
  • Bish, M. D., et al. (2022). Soybean dose-response to 2,4-D and dicamba at vegetative and reproductive growth stages. Pest Management Science, 78(7), 3057-3066.
  • Johnson, B., & Gibson, K. (n.d.). Differentiating 2,4-D and Dicamba Injury on Soybeans. Purdue University.
  • Zandoná, R. R., et al. (2022). Dynamics of 2,4-D and Dicamba Applied to Corn Straw and Their Residual Action in Weeds. Agronomy, 12(10), 2539.
  • The Ohio State University. (n.d.). An Overview of Dicamba and 2,4-D Drift Issues.
  • Santos, A. C., et al. (2008). Comparative effects of the herbicides dicamba, 2,4-D and paraquat on non-green potato tuber calli. Ecotoxicology and Environmental Safety, 71(2), 521-529.
  • Streibig, J. C., & Kudsk, P. (Eds.). (1993). Herbicide Bioassays. CRC Press.
  • Beckie, H. J., et al. (2013). Review: Confirmation of Resistance to Herbicides and Evaluation of Resistance Levels. Weed Science, 61(1), 4-23.
  • Brochado, T. S., et al. (2024). The influence of 2,4-D and dicamba on the physiology of olive seedlings.
  • Agriculture and Agri-Food Canada. (1993).
  • Michigan State University Extension. (2013).
  • Taylor, P. (2020). Research compares microrates of dicamba and 2,4-D. Farm Progress.
  • Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests.
  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests.
  • de Oliveira, G. S., et al. (2024). CROP SENSITIVITY TO DICAMBA AND 2,4-D APPLIED AT COMMERCIAL AND SUBDOSE LEVELS. Agrociencia, 58.
  • BenchChem. (2025). Independent Verification of MCPA's Mode of Action: A Comparative Analysis with Other Synthetic Auxin Herbicides.
  • LeClere, S. P., et al. (2018). Cross-resistance to dicamba, 2,4-D, and fluroxypyr in Kochia scoparia is endowed by a mutation in an AUX/IAA gene. Proceedings of the National Academy of Sciences, 115(13), E2903-E2912.
  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.
  • Parry, G., et al. (2009). The TIR1/AFB family of auxin receptors. The Plant Cell, 21(8), 2267-2283.
  • Zangoueinejad, R., et al. (2021).
  • Goggin, D. E., et al. (2018). 2,4-D and dicamba resistance mechanisms in wild radish: subtle, complex and population specific?. Annals of Botany, 122(2), 327-339.
  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.
  • Dharmasiri, N., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22354-22359.
  • de Souza, J. F., et al. (2020). Searching an auxinic herbicide to use as positive control in toxicity assays. Anais da Academia Brasileira de Ciências, 92.
  • Wang, R., & Estelle, M. (2014). SCFTIR1/AFB-based auxin perception: mechanism and role in plant growth and development. The Plant Cell, 26(12), 4662-4670.
  • Renton, M., & Poot, P. (2023). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. PLoS ONE, 18(8), e0290457.
  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
  • Sarangi, D., et al. (2017). Interaction of 2,4-D or Dicamba with Glufosinate for Control of Glyphosate-Resistant Giant Ragweed (Ambrosia trifida L.) in Glufosinate-Resistant Maize (Zea mays L.). Frontiers in Plant Science, 8, 1205.
  • Li, Y., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7695.

Sources

Structural & Functional Profiling: (3,5-Dichloro-2-methoxyphenyl)acetic Acid vs. 3,5-Dimethoxy Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Divergence

In medicinal chemistry and agrochemical design, the substitution of chlorine (Cl) with methoxy (OMe) groups on a phenylacetic acid (PAA) scaffold represents a fundamental switch in physicochemical properties. This guide compares (3,5-Dichloro-2-methoxyphenyl)acetic acid (referred to herein as 3,5-DCl-2-OMe-PAA ) against its 3,5-dimethoxy analogs .

The core distinction lies in the electronic vector :

  • 3,5-DCl-2-OMe-PAA: Characterized by high lipophilicity (

    
    ) and electron-withdrawing capabilities (
    
    
    
    ), enhancing metabolic stability and membrane permeability.
  • 3,5-Dimethoxy Analogs: Characterized by electron-donating effects (

    
    ) and hydrogen bond acceptance, often improving solubility but altering receptor binding kinetics.
    

This guide synthesizes experimental data to assist in scaffold selection for lead optimization.

Chemical Architecture & Physicochemical Profiling

The choice between a dichloro- and dimethoxy-substitution pattern dictates the molecule's interaction with biological targets. We analyze these differences using Hammett substituent constants and calculated partition coefficients (cLogP).

Structural Comparison
FeatureThis compound3,5-Dimethoxyphenylacetic acid (Analog)
Molecular Formula C

H

Cl

O

C

H

O

MW ( g/mol ) 235.06196.20
Electronic Nature Electron Withdrawing (EWG) Inductive effect (-I) dominates.Electron Donating (EDG) Resonance effect (+R) dominates.
Lipophilicity (cLogP) ~2.8 - 3.1 (High) Enhanced membrane crossing.~1.1 - 1.4 (Moderate) Higher aqueous solubility.
Acidity (pKa) ~3.8 - 4.0 Cl stabilizes the carboxylate anion.~4.4 - 4.6 OMe destabilizes the anion.
Steric Bulk (MR) Cl: 6.03 cm³/mol (Compact, spherical)OMe: 7.87 cm³/mol (Flexible, rotational)
Visualization of Electronic Effects

The following diagram illustrates the divergent electronic pressures exerted on the phenyl ring, influencing the reactivity of the acetic acid tail.

G cluster_0 3,5-Dichloro-2-methoxy Scaffold cluster_1 3,5-Dimethoxy Scaffold node_Cl 3,5-Dichloro (EWG, Lipophilic) node_Core1 Phenyl Ring (Electron Deficient) node_Cl->node_Core1 -I Effect node_Tail1 Acetic Acid (Lower pKa) node_Core1->node_Tail1 Inductive Stabilization node_OMe 3,5-Dimethoxy (EDG, Polar) node_Core2 Phenyl Ring (Electron Rich) node_OMe->node_Core2 +R Effect node_Tail2 Acetic Acid (Higher pKa) node_Core2->node_Tail2 Destabilization

Figure 1: Comparative electronic influence of substituents on the phenylacetic acid core.

Functional Performance & Bioactivity

The structural differences translate directly into biological performance. Below are three critical case studies derived from structure-activity relationship (SAR) data.

Case Study A: Auxin & Herbicidal Activity
  • Mechanism: Phenylacetic acids mimic the natural plant hormone Indole-3-acetic acid (IAA).

  • 3,5-Dichloro Performance: The addition of chlorine atoms (specifically at 3,5 positions) significantly increases herbicidal potency. The lipophilic Cl atoms facilitate cuticle penetration, and the electron-withdrawing nature prevents rapid metabolic degradation (hydroxylation) of the ring.

  • 3,5-Dimethoxy Performance: Generally inactive or weakly active as an auxin. The methoxy groups are too bulky and polar, disrupting the specific hydrophobic pocket binding required for the TIR1/AFB auxin receptor family.

Case Study B: LPA1 Receptor Antagonism

In the development of Lysophosphatidic Acid Receptor 1 (LPA1) antagonists, the phenylacetic acid moiety often serves as a "head group."

  • Data Insight: Research indicates that while 3,5-dimethoxy analogs show high potency (IC50 ~0.26 µM) due to specific hydrogen bonding interactions, the introduction of chlorine (EWG) can modulate this affinity.

  • Trade-off: The 3,5-dimethoxy analog is often preferred for potency, but the 3,5-dichloro analog is explored to improve metabolic half-life (

    
    ) by blocking O-demethylation metabolic pathways.
    
Case Study C: Cryptosporidium Inhibition (Triazolopyridazine Scaffolds)

When these phenylacetic acid derivatives are used as "tails" in larger drug scaffolds:

  • Observation: Electron-withdrawing groups (EWGs) like Cl are strictly preferred.

  • Data: 3,5-dichloro analogs demonstrated an EC50 of ~1.2 µM, whereas electron-rich analogs (methoxy) showed reduced potency. The electron-deficient ring is required for

    
     stacking interactions within the parasite's target protein.
    

Experimental Protocols

To validate these differences in your own workflow, use the following self-validating protocols.

Protocol: Comparative Lipophilicity Assessment (Shake-Flask Method)

Purpose: To experimentally determine LogP, confirming the lipophilic shift between the dichloro and dimethoxy analogs.

Reagents:

  • Octanol (saturated with water)

  • Water (saturated with octanol, phosphate buffered to pH 7.4)

  • HPLC grade Acetonitrile

Workflow:

  • Preparation: Dissolve 1 mg of 3,5-DCl-2-OMe-PAA and 3,5-Dimethoxy-PAA in 1 mL of octanol-saturated water (Stock).

  • Partitioning: Mix 500 µL of Stock with 500 µL of water-saturated octanol in a 1.5 mL microcentrifuge tube.

  • Equilibration: Vortex for 30 minutes at room temperature. Centrifuge at 10,000 rpm for 5 minutes to separate phases.

  • Quantification: Remove aliquots from both phases. Analyze via HPLC-UV (254 nm).

  • Calculation:

    
    
    

Expected Results:

  • 3,5-DCl-2-OMe-PAA: LogP > 2.5 (Higher concentration in octanol phase).

  • 3,5-Dimethoxy-PAA: LogP < 1.5 (Significant retention in aqueous phase).

Protocol: General Amide Coupling (Scaffold Utilization)

Purpose: To attach these acids to an amine scaffold (R-NH2) for SAR library generation.

  • Activation: In a dry flask, dissolve 1.0 eq of Acid (Dichloro or Dimethoxy) in DMF.

  • Coupling Agents: Add 1.2 eq HATU and 2.0 eq DIPEA. Stir for 10 mins.

  • Addition: Add 1.0 eq of amine (R-NH2).

  • Monitoring: Stir at RT for 4-12 hours. Monitor via LC-MS.

    • Note: The 3,5-DCl-2-OMe-PAA may react slower due to the steric hindrance of the ortho-methoxy group (2-OMe). Heating to 40°C may be required.

  • Workup: Dilute with EtOAc, wash with 1N HCl (remove DIPEA), sat. NaHCO3, and brine.

Decision Logic for Lead Optimization

Use this logic flow to select the correct analog for your specific stage of drug development.

DecisionTree Start Select Scaffold Requirement Q1 Is Metabolic Stability Critical? Start->Q1 Q2 Is Solubility the Limiting Factor? Q1->Q2 No Res_Cl Choose 3,5-Dichloro (Blocks metabolism, high LogP) Q1->Res_Cl Yes (High Clearance) Q2->Res_Cl No (Need Membrane Permeability) Res_OMe Choose 3,5-Dimethoxy (Improves solubility, H-bond acceptor) Q2->Res_OMe Yes (Poor Solubility)

Figure 2: Decision matrix for selecting between chlorinated and methoxylated phenylacetic acid scaffolds.

References

  • Sigma-Aldrich. this compound Product Specification. Available at:

  • Terakado, M., et al. (2011). "Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bessoff, K., et al. (2014). "Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium." Journal of Medicinal Chemistry. Available at: [Link]

  • Swiderski, G., et al. (2023). "Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid." Materials. Available at: [Link]

crystal structure analysis and X-ray diffraction of (3,5-Dichloro-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a strategic technical manual for the structural elucidation of (3,5-Dichloro-2-methoxyphenyl)acetic acid (CAS: 90348-69-9). As this specific phenylacetic acid derivative lacks extensive published crystallographic data compared to its analogs (e.g., Dicamba, 2,4-D), this document functions as a comparative protocol guide . It contrasts the expected structural behaviors of the target compound against established auxin herbicides and outlines the optimal workflow for its X-ray diffraction (XRD) analysis.

Executive Summary & Structural Context

This compound is a halogenated phenylacetic acid derivative. Structurally, it bridges the gap between Dicamba (a benzoic acid auxin) and 2,4-D (a phenoxyacetic acid auxin). Its crystal packing is governed by the competition between the flexible acetic acid side chain (


) and the steric bulk of the 3,5-dichloro/2-methoxy substitution pattern.

Core Application:

  • Pharmaceutical Intermediate: Precursor for non-steroidal anti-inflammatory drugs (NSAIDs) or specific kinase inhibitors.

  • Agrochemical Research: Investigation of auxin-mimic activity via transport inhibitor pathways.

Comparative Structural Analysis: Target vs. Alternatives

To understand the performance and packing behavior of the target, we compare it with two structural "alternatives" (analogs) with well-defined crystal habits.

Table 1: Structural Motif Comparison
FeatureTarget: (3,5-Cl-2-OMe)PAA Alternative A: Dicamba Alternative B: 2,4-D
Core Skeleton Phenylacetic AcidBenzoic AcidPhenoxyacetic Acid
Acid Group Linker

(Flexible)
Direct (Rigid)

(Flexible/Ether)
Primary Synthon Centrosymmetric Dimer (

)
Centrosymmetric DimerCatemeric or Dimer
Steric Stress High: 2-OMe vs.

High: 2-OMe vs.

Moderate: Ether linkage relieves strain
Packing Driver

&

Stacking

Halogen Bonds

Weak H-bonds
Mechanistic Insight: The "Methoxy Effect"

In the target compound, the 2-methoxy group is sterically crowded by the 3-chloro substituent. Unlike Dicamba, where the carboxyl group is rigidly attached to the ring, the acetic acid "tail" in the target allows for conformational flexibility.

  • Hypothesis: The methoxy group will twist out of plane to minimize repulsion with the 3-Cl atom, forcing the acetic acid tail into a specific "locked" conformation that favors specific polymorphs.

Experimental Protocol: Crystal Growth & XRD Workflow

This section details the self-validating protocol for obtaining high-quality single crystals and diffraction data.

Phase I: Polymorph Screening & Crystal Growth

Objective: Obtain single crystals suitable for SC-XRD (


 in at least two dimensions).

Solvent System Strategy:

  • Primary Screen (Slow Evaporation): Dissolve 20 mg in 2 mL of Ethanol/Water (80:20) . The polarity matches the carboxylic acid, while water encourages slow nucleation.

  • Secondary Screen (Vapor Diffusion): Dissolve in THF (inner vial); diffuse Pentane (outer vial). This targets non-centrosymmetric polymorphs driven by halogen bonding.

Phase II: X-Ray Diffraction Data Collection

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 radiation, 

Å).

Step-by-Step Workflow:

  • Mounting: Mount crystal on a Kapton loop using Paratone oil.

  • Cooling: Flash cool to 100 K immediately to reduce thermal motion of the flexible

    
     linker.
    
  • Strategy: Collect a full sphere of data (redundancy

    
    ) to ensure accurate absorption correction, critical for chlorinated compounds.
    
  • Integration: Use SAINT or CrysAlisPro . Watch for twinning (common in pseudo-symmetric packing of phenylacetic acids).

Phase III: Structure Solution & Refinement

Software: SHELXT (Solution) and SHELXL (Refinement) within OLEX2 GUI.

Validation Checklist (Self-Correcting):

  • 
     Value:  Must be 
    
    
    
    for publishable quality.
  • Goodness of Fit (GooF): Should approach 1.0.

  • Residual Density: Largest peak should be

    
     (near Cl atoms). If 
    
    
    
    , check for disorder in the methoxy group.

Visualization of Structural Logic

The following diagram illustrates the hierarchical assembly of the crystal structure, from molecular conformation to 3D packing, highlighting the critical interactions.

CrystalAssembly Molecule Monomer: (3,5-Cl-2-OMe)PAA (Flexible Tail) Conf_Lock Conformational Locking (2-OMe vs 3-Cl Repulsion) Molecule->Conf_Lock Steric Strain Dimer Centrosymmetric Dimer (R2,2(8) H-Bond Motif) Conf_Lock->Dimer Carboxylic Acid Self-Assembly Packing 3D Crystal Lattice (Cl...Cl & Pi-Stacking) Dimer->Packing Aggregation Halogen Halogen Bonding (Directional) Dimer->Halogen VDW Van der Waals (Isotropic) Dimer->VDW Halogen->Packing VDW->Packing

Figure 1: Hierarchical assembly logic for this compound, showing how steric locking drives dimerization and subsequent lattice packing.

Advanced Analysis: Hirshfeld Surfaces

To objectively compare the "product performance" (crystal stability) against alternatives, use Hirshfeld Surface Analysis (via CrystalExplorer).

What to Look For:

  • 
     Surface:  Look for red spots at the carboxylic acid interface (strong H-bonds) and near Chlorine atoms.
    
  • Fingerprint Plot:

    • Spikes at

      
      :  Indicates 
      
      
      
      interactions.
    • Wings/Broad areas: Indicate

      
       or 
      
      
      
      contacts.
  • Comparison Metric: If the

    
     contribution is 
    
    
    
    , the crystal is stabilized by halogen bonding, making it physically denser and potentially less soluble than non-halogenated analogs.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B. Link

  • Srivastava, R., et al. (2014). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Indian Journal of Pure & Applied Physics. Link

  • Politzer, P., et al. (2017). Halogen bonding: an interim assessment. Acta Crystallographica Section B. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • MilliporeSigma . Product Specification: this compound. Sigma-Aldrich. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3,5-Dichloro-2-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a chemical intermediate like (3,5-Dichloro-2-methoxyphenyl)acetic acid requires a commitment to safety and environmental stewardship that extends beyond its use in synthesis and research. Proper disposal is not merely a final step but an integral part of responsible laboratory practice. This guide provides a detailed, science-first protocol for the safe handling and disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards.

Hazard Profile and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic properties and hazards is essential. This compound is a solid organic compound whose primary risks are toxicological.

Key Hazard Information:

  • Classification: Harmful (GHS07 Pictogram).[1]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1][2]

  • Chemical Category: As a molecule containing carbon-halogen bonds, it is classified as a halogenated organic compound .[3][4][5] This is the single most critical piece of information for determining its disposal pathway.

This classification mandates that it be treated as a regulated hazardous waste, subject to stringent disposal protocols distinct from non-halogenated chemicals.

PropertyValueSource
CAS Number 90348-69-9[1][2]
Linear Formula C₉H₈O₃Cl₂[1][2]
Physical Form Solid[1][2]
Primary Hazards Harmful (Toxic)[1][2]
Disposal Classification Halogenated Organic Waste[3][6]
On-Site Waste Management: The Satellite Accumulation Area

Proper disposal begins at the point of generation. In the laboratory, this is known as the Satellite Accumulation Area (SAA), a designated space where waste is safely collected before being removed by environmental health and safety professionals.[7]

Essential Practices for SAA Management:

  • Strict Segregation: This is the cornerstone of safe and cost-effective waste management. Halogenated waste streams must never be mixed with non-halogenated waste.[6][8][9] Co-mingling these streams contaminates the entire volume, forcing all of it to be disposed of via the more complex and expensive high-temperature incineration required for halogenated compounds.[6][8]

  • Compatible Containerization:

    • Use only chemically compatible containers, typically made of high-density polyethylene (HDPE) or glass. Do not use metal containers, as acids can cause corrosion.[7]

    • The container must have a secure, tight-fitting screw cap to prevent leaks or the release of vapors.[7]

    • Ensure the container is kept closed at all times, except when actively adding waste.[6][7]

  • Accurate and Complete Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste" .[7]

    • The full, unabbreviated chemical name: "this compound" . For mixtures, list all components and their approximate percentages.[7]

    • The associated hazards: "Toxic" and "Corrosive" (as it is an acid).[7]

    • The date the container was first used for waste accumulation.[7]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for safely transferring this compound waste from your experiment to a designated hazardous waste container.

Required Personal Protective Equipment (PPE):

  • Nitrile gloves

  • Chemical splash goggles or safety glasses with side shields

  • A properly buttoned lab coat

Procedure:

  • Prepare the Work Area: Conduct all waste handling within a certified chemical fume hood to prevent inhalation of any dust or particulates.[10]

  • Transfer Solid Waste: Carefully transfer the solid this compound waste into the designated and pre-labeled Halogenated Organic Waste container. Use a dedicated spatula or scoop. Avoid any actions that could generate dust.[11][12]

  • Manage Contaminated Labware: Disposable items heavily contaminated with the compound (e.g., weighing paper, gloves) should be placed in the same solid halogenated waste container.

  • Decontaminate Original Product Containers: An empty container that once held this compound must still be treated as hazardous waste. To render it non-hazardous for disposal as regular trash, it must be triple-rinsed.[8]

    • Add a small amount of a suitable solvent (e.g., acetone, methanol) to the empty container, equal to about 5% of the container's volume.[8]

    • Secure the cap and swirl the solvent to rinse all interior surfaces thoroughly.

    • Pour the solvent rinsate into a designated Halogenated Organic Liquid Waste container. Crucially, this rinsate is now hazardous waste.

    • Repeat this rinsing process two more times.

    • After the final rinse, allow the container to air dry in the fume hood. Deface or remove the original label and dispose of the clean, empty container in the regular trash.[8]

  • Arrange for Final Disposal: Once the waste container is full (no more than 90% capacity to allow for expansion), seal it securely. Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[11][13]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for segregating waste derived from this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generation This compound B Is the waste primarily solid (powder, residue, contaminated items)? A->B Evaluate Waste Form C Is the waste primarily liquid (solutions, rinsate)? B->C No D Halogenated SOLID Waste Container B->D Yes E Halogenated LIQUID Waste Container C->E Yes F Contact EHS for Disposal D->F E->F

Caption: Waste segregation flow for this compound.

The Scientific Rationale: Why Segregation and Incineration Matter

The stringent protocols for halogenated organic compounds are rooted in environmental science and toxicology.

  • Environmental Persistence: Chlorinated aromatic compounds can be persistent in the environment, resisting natural degradation pathways. Improper disposal, such as landfilling, poses a long-term risk of soil and groundwater contamination.[14][15]

  • Incineration Chemistry: The only environmentally sound disposal method for this waste stream is high-temperature incineration at a licensed facility.[16] During combustion, the chlorine atoms are converted into hydrogen chloride (HCl), a corrosive gas. To prevent the release of this acid gas into the atmosphere, the incinerator's exhaust stream is passed through "scrubbers," which are chemical systems (often a caustic solution) that neutralize the HCl.[14] This complex, energy-intensive process is why halogenated waste disposal is significantly more expensive than that for non-halogenated solvents, which can often be reclaimed or used as fuel.[6][16]

By adhering to these procedures, researchers not only ensure the safety of their immediate work environment but also fulfill their ethical and legal obligations to protect the broader ecosystem.

Spill and Emergency Response

Accidents can happen, and preparedness is key.

  • Small Spills (Solid): If a small amount of solid material is spilled, avoid creating dust. Gently sweep the material into a dustpan and place it in the designated hazardous waste container.[11][12] Decontaminate the area with a suitable solvent and cloth, treating the cloth as hazardous waste.

  • Large Spills: Evacuate the immediate area to prevent exposure. Alert your colleagues and contact your institution's EHS or emergency response team immediately.[8] Provide them with the Safety Data Sheet (SDS) for the compound.

By integrating these expert-validated protocols into your laboratory workflows, you contribute to a culture of safety and responsibility, building trust in your research operations from the benchtop to final disposal.

References

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . Unknown Source. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]

  • A comprehensive guide to handling, storage, and disposal of dichloromethane (dcm) to minimize risks . BDMAEE. [Link]

  • Management of Waste . In: Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). [Link]

  • A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management . ScienceDirect. [Link]

  • Best Practices for Managing Chemical Byproducts in Manufacturing . Wattbar Industries. [Link]

  • Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetic acid, 99% . Cole-Parmer. [Link]

  • Pharma Waste Management: Steps for Compliance & Sustainability . Stericycle. [Link]

  • Chemical Waste Management Guide . Technion Israel Institute of Technology. [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. [Link]

  • 7.2 Organic Solvents . University of Alabama at Birmingham, Environment, Health and Safety. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University, Research Safety. [Link]

  • Laboratory Liquid Waste Disposal Flow Chart . Unknown University Source. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

Sources

Personal protective equipment for handling (3,5-Dichloro-2-methoxyphenyl)acetic acid

[1]

CAS Number: 90348-69-9 Chemical Formula: C₉H₈Cl₂O₃ Molecular Weight: 235.06 g/mol Physical State: Solid (White to off-white powder)[1]

Part 1: Executive Summary (The "5-Second" Safety Card)

Immediate Action Required: This compound is a halogenated aromatic acid .[1] While not as aggressively corrosive as small-molecule chloroacetic acids, it is a severe irritant to mucous membranes and is harmful by ingestion, inhalation, and skin contact .[1]

Hazard Class Critical Risk Immediate Control
Inhalation Respiratory Irritation (H335)Mandatory: Handle only inside a certified chemical fume hood.[1]
Skin Contact Irritation/Harmful Absorption (H312/H315)Nitrile Gloves (Min 0.11 mm).[1] Wash immediately if splashed.[1]
Eye Contact Serious Eye Irritation (H319)Safety Glasses with side shields (ANSI Z87.1 / EN 166).[1]
Ingestion Acute Toxicity (H302)Do not eat/drink in the lab.[1] Wash hands post-handling.[1][2][3][4]

Part 2: Risk Assessment & Hazard Logic[1]

As a Senior Application Scientist, it is critical to understand why we select specific PPE. We do not rely on generic "wear gloves" advice; we match the barrier to the molecular behavior.[1]

The Dust Vector (Inhalation Risk)

(3,5-Dichloro-2-methoxyphenyl)acetic acid is a solid powder.[1] The primary vector for exposure is airborne particulates during weighing and transfer.[1]

  • Mechanism: The carboxyl group (-COOH) combined with the halogenated ring creates an acidic dust that, upon contact with the moisture in your respiratory tract, lowers local pH and causes immediate inflammation (H335).[1]

  • Control Logic: We prioritize engineering controls (fume hood) over personal respiratory protection. PPE is the last line of defense.[1]

The Solvation Vector (Dermal Risk)

Once dissolved (e.g., in DMSO or Methanol), the risk profile shifts from "dust" to "permeation."[1]

  • Mechanism: Halogenated aromatic acids can permeate latex rapidly.[1] The lipophilic nature of the methoxy and phenyl groups facilitates skin absorption, while the acidic functionality causes local dermatitis.[1]

  • Control Logic: Nitrile is selected over Latex because nitrile rubber provides superior resistance to organic acids and resists degradation by common solvents (like DMSO) used to dissolve this compound.[1]

Part 3: PPE Selection Matrix

A. Hand Protection (Glove Selection)[1]
  • Standard Handling (Solid/Powder):

    • Material: Nitrile Rubber (Disposable).[1][2]

    • Thickness: Minimum 0.11 mm (4 mil).

    • Rationale: Sufficient barrier against solid contact; excellent dexterity for weighing.[1]

  • Solution Handling (Dissolved in DMSO/Methanol):

    • Material: Nitrile (Double-gloving recommended).[1]

    • Rationale: DMSO acts as a carrier solvent, potentially dragging the solute through the glove barrier.[1] Double gloving increases breakthrough time.[1]

B. Eye & Face Protection[1][2][3][4][6][7]
  • Standard: Safety Glasses with side shields.[1][5]

  • High Risk (Large scale/Fine dust): Chemical Splash Goggles.[1]

  • Rationale: The H319 hazard (Serious Eye Irritation) requires a seal against dust entry if the powder is fine or electrostatically active.[1]

C. Respiratory Protection[1][4][6]
  • Primary: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[1]

  • Secondary (If hood unavailable/Equipment maintenance): NIOSH N95 or P100 particulate respirator.[1]

  • Rationale: A simple surgical mask offers zero protection against chemical irritants.[1]

Part 4: Operational Protocol (Step-by-Step)

Workflow Visualization

The following diagram outlines the decision logic for safe handling, prioritizing engineering controls.

SafetyWorkflowStartStart: Handling this compoundFormCheckIs the chemical in Solid or Liquid form?Start->FormCheckSolidSolid (Powder)FormCheck->SolidLiquidLiquid (Solution)FormCheck->LiquidWeighingWeighing StepSolid->WeighingSolventDissolving (e.g., DMSO)Liquid->SolventHoodCheckIs Fume Hood Available?Weighing->HoodCheckHoodYesUse Fume HoodPPE: Nitrile + Safety GlassesHoodCheck->HoodYesYesHoodNoSTOP WORKOr use N95/P100 Respirator + GogglesHoodCheck->HoodNoNoDisposalDisposal: Halogenated Organic WasteHoodYes->DisposalDoubleGloveDouble Glove (Nitrile)Check Solvent CompatibilitySolvent->DoubleGloveDoubleGlove->Disposal

Figure 1: Decision logic for PPE selection based on physical state and engineering control availability.[1]

Detailed Procedures
1. Weighing & Transfer (Solid State)
  • Preparation: Clear the fume hood. Place the balance inside the hood if possible. If the balance is external, prepare a tared vial inside the hood, close it, weigh it outside, return to hood, add solid, close, and re-weigh.

  • Donning: Put on lab coat, adjust cuffs. Don safety glasses.[1][5] Don single pair of nitrile gloves.[1]

  • Handling: Use a spatula.[1] Avoid "dumping" powder which creates dust plumes.[1]

  • Static Control: If the powder is static-prone, use an anti-static gun or wipe the spatula with an anti-static cloth to prevent powder scattering.[1]

2. Solubilization (Liquid State)[1]
  • Solvent Choice: When using DMSO or DMF, acknowledge that these solvents penetrate skin easily.[1]

  • Enhanced PPE: Double glove immediately.

  • Mixing: Add solvent to the solid (not vice versa) to minimize splash risk.[1] Vortex or sonicate inside the closed fume hood.[1]

3. Decontamination & Doffing[1][3]
  • Wipe Down: Wipe the exterior of the stock vial with a Kimwipe dampened with ethanol before removing it from the hood.[1]

  • Glove Removal: Use the "beak method" (pull one glove off by the palm, ball it into the other hand, slide finger under the second glove to peel off) to ensure no skin contact with the outer glove surface.[1]

  • Hand Wash: Wash hands with soap and water for 20 seconds immediately after doffing.[1]

Part 5: Emergency Response & Disposal[1]

Emergency Scenarios
Event Response Protocol
Eye Contact Flush immediately with eyewash station for 15 minutes. Hold eyelids open. Seek medical attention (show SDS).
Skin Contact Remove contaminated clothing.[1][3][4][6] Wash skin with soap and water.[1][3][4][5] Do NOT use solvents (ethanol) to wash skin, as this may increase absorption.[1]
Spill (Solid) Dampen a paper towel (to prevent dust) and wipe up.[1] Place in hazardous waste.[1]
Spill (Liquid) Absorb with vermiculite or spill pad.[1] Dispose as chemical waste.[1]
Disposal Plan
  • Classification: This compound contains chlorine atoms.[1][7] It must be segregated into Halogenated Organic Waste .[1]

  • Do Not: Do not mix with non-halogenated solvents (like acetone/ethanol waste) if your facility separates them, as halogenated waste incineration is more costly and requires specific scrubbing.[1]

  • Labeling: Label clearly as "this compound - Irritant/Toxic".

References

  • PubChem. (2024).[1] Compound Summary: this compound.[1][7] National Library of Medicine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance. Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.